Farglitazar
Description
This compound is an L-tyrosine derived and peroxisome proliferator-activated receptor (PPAR) agonist with hypoglycemic and lipid lowering activity. This compound shows greater selectivity over PPARgamma than PPARalpha. This agent is developed for the treatment of hepatic fibrosis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a non-thiazolidinedione insulin sensitiser and PPARgamma agonist
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHHVUQYRMYLW-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047310 | |
| Record name | Farglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-45-4 | |
| Record name | Farglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Farglitazar: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar (GI262570) is a potent and selective second-generation thiazolidinedione (TZD) that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Developed by GlaxoSmithKline, it was investigated for the treatment of type 2 diabetes and other metabolic disorders due to its insulin-sensitizing effects. Although it progressed to late-stage clinical trials, it was ultimately discontinued (B1498344) and has not been marketed. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, intended for professionals in drug discovery and development.
Discovery
The discovery of this compound emerged from a focused effort to identify novel, potent, and selective PPARγ agonists with an improved therapeutic profile over first-generation TZDs like troglitazone. The development of this compound was part of a broader medicinal chemistry campaign centered on a series of N-(2-benzoylphenyl)-L-tyrosine derivatives.[1]
The initial lead compound was identified through in vitro PPARγ binding and functional assays. Structure-activity relationship (SAR) studies then guided the optimization of this lead. A key modification was the replacement of a chemically labile enaminone moiety with a 2-aminobenzophenone (B122507) group, which provided greater stability. Further potency enhancement was achieved by substituting the benzyl (B1604629) group with moieties known to confer in vivo efficacy in the TZD class of antidiabetic agents. This led to the identification of this compound, which demonstrated a dramatic increase in in vitro functional potency and affinity for PPARγ.[1]
Chemical Synthesis
The synthesis of this compound, specifically (2S)-((2-benzoylphenyl)amino)-3-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl]propanoic acid, is achieved through a multi-step process starting from L-tyrosine, ensuring the desired stereochemistry. The following is a detailed experimental protocol based on published literature.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Tyrosine methyl ester
-
2-Benzoyl-fluorobenzene
-
2-(5-methyl-2-phenyl-4-oxazolyl)ethanol
-
Triphenylphosphine (B44618) (PPh3)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (B95107) (THF)
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Arylation of L-Tyrosine Methyl Ester:
-
L-tyrosine methyl ester is reacted with 2-benzoyl-fluorobenzene in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) at an elevated temperature to yield N-(2-benzoylphenyl)-L-tyrosine methyl ester.
-
-
Mitsunobu Reaction:
-
The product from the previous step is subjected to a Mitsunobu reaction with 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol.
-
To a solution of N-(2-benzoylphenyl)-L-tyrosine methyl ester, 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, and triphenylphosphine in an anhydrous solvent such as tetrahydrofuran, diisopropylazodicarboxylate is added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The resulting product is the methyl ester of this compound.
-
-
Saponification:
-
The methyl ester is hydrolyzed to the corresponding carboxylic acid (this compound) using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The reaction is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the final product.
-
-
Purification:
-
The crude this compound is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final product as a white solid.
-
Mechanism of Action: The PPARγ Signaling Pathway
This compound exerts its therapeutic effects by acting as a potent agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.
Upon entering the cell, this compound binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes, including glucose uptake, insulin (B600854) signaling, and adipogenesis.
Caption: The PPARγ signaling pathway activated by this compound.
Quantitative Data
This compound is a highly potent and selective PPARγ agonist. The following table summarizes its in vitro binding affinity and functional activity compared to other known PPAR agonists.
| Compound | PPARγ Binding (Ki, nM) | PPARγ Transactivation (EC50, nM) | PPARα Transactivation (EC50, nM) |
| This compound | 30 | 30 | >30,000 |
| Rosiglitazone | 43 | 40 | >100,000 |
| Troglitazone | 470 | 300 | 1,100 |
Data sourced from: J. Med. Chem. 1999, 42, 14, 2748–2754
Experimental Protocols
PPARγ Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARγ-LBD
-
Radiolabeled PPARγ agonist (e.g., [3H]Rosiglitazone)
-
Test compound (this compound)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
96-well microplates
-
Scintillation counter
Procedure:
-
A solution of the test compound is prepared at various concentrations.
-
In a 96-well plate, the recombinant PPARγ-LBD, radiolabeled agonist, and SPA beads are combined in the assay buffer.
-
The test compound dilutions are added to the wells. A control with no test compound is included to determine maximum binding.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for binding equilibrium.
-
The plate is then read in a scintillation counter to measure the amount of radiolabeled ligand bound to the receptor.
-
The data is analyzed to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for the PPARγ Ligand Binding Assay.
PPARγ Transactivation Assay
This protocol outlines a cell-based reporter gene assay to measure the functional activation of PPARγ by a test compound.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector for a GAL4-PPARγ-LBD fusion protein
-
Reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are co-transfected with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.
-
After an incubation period (e.g., 24 hours), the transfection medium is replaced with fresh medium containing various concentrations of the test compound.
-
The cells are incubated with the test compound for a further period (e.g., 18-24 hours).
-
The cell culture medium is removed, and the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.
-
The data is analyzed to generate a dose-response curve and determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.
Caption: Workflow for the PPARγ Transactivation Assay.
Conclusion
This compound is a well-characterized, potent, and selective PPARγ agonist that serves as an important tool compound for studying the roles of PPARγ in health and disease. Its discovery was a result of a systematic medicinal chemistry effort, and its synthesis is achievable through a well-defined chemical route. Understanding the technical details of its discovery, synthesis, and mechanism of action provides valuable insights for researchers in the field of metabolic diseases and drug development. Although its clinical development was halted, the knowledge gained from the this compound program continues to inform the design of new generations of PPAR modulators.
References
Farglitazar: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Developed by GlaxoSmithKline, this compound was investigated as a potential therapeutic agent for type 2 diabetes mellitus and hepatic fibrosis. Despite reaching phase II and phase III clinical trials for these indications respectively, its development was ultimately discontinued (B1498344) and it has never been marketed. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, compiled from preclinical and clinical studies.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the activation of PPARγ. This activation leads to a cascade of downstream events that modulate gene expression, ultimately influencing glucose homeostasis, lipid metabolism, and inflammatory responses.
Mechanism of Action: PPARγ Signaling Pathway
This compound, as a PPARγ agonist, binds to the ligand-binding domain of the PPARγ receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The resulting complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Glucose Metabolism: Enhancing insulin (B600854) sensitivity in peripheral tissues (adipose tissue, skeletal muscle, and liver), leading to increased glucose uptake and utilization.
-
Lipid Metabolism: Promoting adipocyte differentiation and fatty acid storage, and influencing the expression of genes involved in lipid transport and metabolism.
-
Inflammation: Exerting anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Figure 1: this compound-mediated PPARγ signaling pathway.
Preclinical Pharmacodynamic Findings
Studies in animal models have provided insights into the pharmacodynamic effects of this compound. In male Sprague-Dawley rats, treatment with this compound (GI262570) at a dose of 20 mg/kg/day resulted in plasma volume expansion, a small but significant decrease in plasma potassium concentration, and small but significant increases in plasma sodium and chloride concentrations. These findings suggested an activation of the renal mineralocorticoid response system. Furthermore, this compound treatment was shown to alter the mRNA levels of genes involved in distal nephron sodium and water absorption in the kidney medulla.
Clinical Pharmacodynamic Findings
A significant clinical trial investigated the antifibrotic activity of this compound in patients with chronic hepatitis C infection and moderate to severe fibrosis. In this double-blind, placebo-controlled study, patients received daily oral doses of 0.5 mg or 1.0 mg of this compound for 52 weeks. The primary endpoints were changes in hepatic α-smooth muscle actin (α-SMA) expression and collagen content. The study concluded that this compound did not demonstrate any significant antifibrotic effects at the doses tested.
Another study in healthy volunteers investigated the effect of multiple doses of this compound (10 mg daily) on the pharmacokinetics and pharmacodynamics of warfarin. While the full details of the pharmacodynamic outcomes on coagulation parameters from this study are not publicly available, it highlights a dose that was considered safe for administration in a clinical setting.
Due to the discontinuation of its development, comprehensive dose-response data for this compound on glycemic and lipid parameters in human subjects with type 2 diabetes are not available in the public domain.
Pharmacokinetics
Detailed human pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life, are not publicly available. The discontinuation of its clinical development likely precluded the publication of such detailed studies.
Preclinical Pharmacokinetic Insights
While specific quantitative data is scarce, preclinical studies in rodent models have been conducted. These studies were instrumental in dose selection for early clinical trials and in understanding the basic metabolic profile of the compound. However, without direct human data, extrapolation of these findings to the human condition is limited.
Data Summary Tables
Due to the limited availability of quantitative data, the following tables summarize the key study designs and qualitative findings.
Table 1: Summary of Preclinical Pharmacodynamic Studies
| Species | Model | Dose | Route of Administration | Key Findings |
| Rat (Sprague-Dawley) | Normal | 20 mg/kg/day | Oral | Induced plasma volume expansion; altered plasma electrolyte levels; modulated renal gene expression related to sodium and water reabsorption. |
Table 2: Summary of Clinical Studies
| Study Population | Indication | Doses | Duration | Key Findings |
| Patients with Chronic Hepatitis C | Hepatic Fibrosis | 0.5 mg and 1.0 mg daily | 52 weeks | No significant antifibrotic activity observed. |
| Healthy Volunteers | Drug Interaction | 10 mg daily | Not specified | Investigated interaction with warfarin. |
Experimental Protocols
Detailed experimental protocols for the clinical and preclinical studies are not fully available in the public domain. The following provides a general overview based on the available information.
Clinical Trial in Hepatic Fibrosis (NCT00095329)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with chronic hepatitis C infection and Ishak fibrosis stage 2-6.
-
Intervention: Participants were randomized to receive this compound (0.5 mg or 1.0 mg) or placebo, administered orally once daily for 52 weeks.
-
Outcome Measures: The primary outcome was the change from baseline in the percentage of liver tissue expressing α-SMA. Secondary outcomes included changes in collagen content and other histological markers of fibrosis. Liver biopsies were obtained at baseline and at the end of treatment.
Preclinical Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Intervention: Animals were treated with this compound (GI262570) at a dose of 20 mg/kg/day.
-
Assessments: Plasma volume, plasma electrolyte concentrations, and mRNA levels of specific genes in the kidney medulla were measured. The specific analytical methods used for these assessments are not detailed in the available abstracts.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a clinical trial investigating the efficacy of an anti-fibrotic agent like this compound.
Figure 2: Generalized workflow for a clinical trial of an anti-fibrotic agent.
Conclusion
This compound is a selective PPARγ agonist whose clinical development was discontinued. While its mechanism of action through the PPARγ signaling pathway is well-understood, publicly available data on its human pharmacokinetics and detailed pharmacodynamics are limited. Preclinical studies in rats indicated pharmacodynamic effects on renal function and gene expression. A major clinical trial in patients with chronic hepatitis C and fibrosis did not show a significant therapeutic benefit at the doses tested. The lack of comprehensive published data underscores the challenges in fully characterizing the clinical pharmacology of discontinued investigational drugs. This guide provides a summary of the currently accessible information for the scientific community.
Farglitazar's Potential in Inflammation: A Technical Overview of PPARγ-Mediated Anti-inflammatory Mechanisms
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the early-stage research and theoretical framework for the anti-inflammatory effects of Farglitazar (GI262570), a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While direct preclinical studies on this compound's anti-inflammatory properties are not extensively published, this document synthesizes the well-established mechanisms of PPARγ activation in inflammatory processes, drawing from research on other PPARγ agonists. The data and protocols presented herein serve as a foundational guide for investigating this compound's potential as an anti-inflammatory agent.
This compound, belonging to the N-(2-benzoylphenyl)-L-tyrosine class of agonists, was primarily developed for its insulin-sensitizing effects in the management of type 2 diabetes. However, the ubiquitous role of its target, PPARγ, in regulating gene expression extends far beyond metabolism, with profound implications for the immune response and inflammation. Activation of PPARγ is known to antagonize the activity of key pro-inflammatory transcription factors, thereby downregulating the expression of inflammatory cytokines and mediators.
Core Mechanism of Action: PPARγ-Mediated Transcriptional Regulation
This compound is a high-affinity ligand for PPARγ, a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. The anti-inflammatory effects of PPARγ agonists are largely attributed to their ability to interfere with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
The activation of PPARγ can inhibit the NF-κB pathway through several mechanisms, including:
-
Transrepression: Activated PPARγ can directly bind to and inhibit the function of components of the NF-κB complex, such as p65 and p50, preventing them from binding to their target DNA sequences and inducing the expression of pro-inflammatory genes.
-
Competition for Co-activators: PPARγ and NF-κB compete for the same limited pool of transcriptional co-activators, such as CREB-binding protein (CBP) and p300. Increased PPARγ activity can sequester these co-activators, thereby reducing their availability for NF-κB-mediated transcription.
-
Induction of Anti-inflammatory Genes: PPARγ activation can also upregulate the expression of genes with anti-inflammatory properties, such as IκBα, an inhibitor of NF-κB.
This multifaceted antagonism of NF-κB signaling results in the decreased production of a wide array of pro-inflammatory molecules, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data from Preclinical Studies with PPARγ Agonists
While specific data for this compound is limited, the following tables summarize quantitative findings from preclinical studies on other PPARγ agonists, which provide a strong rationale for this compound's potential anti-inflammatory efficacy.
Table 1: In Vitro Inhibition of Inflammatory Mediators by PPARγ Agonists in Macrophages
| Compound | Cell Type | Stimulant | Mediator Inhibited | IC50 / Effective Concentration | Reference |
| Muraglitazar (B1676866) | J774 murine macrophages | LPS | NO Production | ~10 µM | [1] |
| GW1929 (PPARγ agonist) | J774 murine macrophages | LPS | NO Production | ~1 µM | [1] |
| PD1 (phthalimide PPAR-γ agonist) | RAW264.7 murine macrophages | LPS | NO Production | Significant inhibition at 50 µM | [2] |
| Muraglitazar | J774 murine macrophages | LPS | IL-6 Production | Significant inhibition at 10 µM | [1] |
| GW1929 (PPARγ agonist) | J774 murine macrophages | LPS | IL-6 Production | Significant inhibition at 1 µM | [1] |
| Muraglitazar | J774 murine macrophages | LPS | TNFα Production | Significant inhibition at 10 µM | [1] |
| GW1929 (PPARγ agonist) | J774 murine macrophages | LPS | TNFα Production | Significant inhibition at 1 µM | [1] |
Table 2: In Vivo Anti-inflammatory Effects of PPARγ Agonists
| Compound | Animal Model | Inflammatory Endpoint | Dosage | Effect | Reference |
| Muraglitazar | Carrageenan-induced paw edema in mice | Paw volume | 10 mg/kg | Significant reduction in paw edema | [1] |
| PD1 (phthalimide PPAR-γ agonist) | Carrageenan-induced paw edema in rats | Paw thickness | 50 mg/kg (i.p.) | Significant reduction in paw swelling | [2] |
| Saroglitazar | Bleomycin-induced pulmonary fibrosis in mice | IL-6, IL-1β, TNF-α expression | Not specified | Significant downregulation | [3] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is a generalized procedure based on methodologies reported for testing PPARγ agonists.[1][2]
1. Cell Culture and Treatment:
- Murine macrophage cell lines (e.g., RAW264.7 or J774) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
- Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.
- Cells are pre-incubated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
- Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.
2. Measurement of Nitric Oxide (NO) Production:
- After 24 hours of LPS stimulation, the culture supernatant is collected.
- NO production is quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent system.
- A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
- Culture supernatants are collected at an appropriate time point (e.g., 4-24 hours) after LPS stimulation.
- The concentrations of TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins:
- After treatment and stimulation, cells are lysed to extract total protein.
- Protein concentration is determined using a BCA or Bradford assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65 NF-κB, total p65 NF-κB, and a loading control (e.g., β-actin or GAPDH).
- After washing, membranes are incubated with HRP-conjugated secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute inflammation, based on protocols used for other PPARγ agonists.[1][2]
1. Animals:
- Male Wistar rats or Swiss albino mice are used.
- Animals are acclimatized for at least one week before the experiment.
2. Treatment:
- Animals are divided into groups: vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., dexamethasone).
- This compound or vehicle is administered orally or intraperitoneally 1 hour before the induction of inflammation.
3. Induction of Edema:
- A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
4. Measurement of Paw Edema:
- Paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer or digital calipers.
- The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
5. Histopathological Analysis:
- At the end of the experiment, animals are euthanized, and the paw tissue is collected.
- Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
- The stained sections are examined microscopically for inflammatory cell infiltration and tissue damage.
Visualizations: Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for Farglitazar in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1] As a member of the thiazolidinedione (TZD) class of compounds, this compound has been investigated for its therapeutic potential in metabolic diseases. In a cellular context, activation of PPARγ by this compound leads to the regulation of a suite of target genes, making it a valuable tool for studying various cellular processes, including adipocyte differentiation, insulin (B600854) sensitivity, and inflammation.[1][2]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including solution preparation, determination of optimal working concentrations, and methods to assess its biological effects on cell viability and gene expression.
Physicochemical Properties and Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reproducible and reliable experimental results. Due to its hydrophobic nature, this compound is practically insoluble in aqueous media and requires an organic solvent for initial dissolution.
Table 1: this compound Properties and Stock Solution Recommendations
| Property | Value/Recommendation | Source |
| Molecular Weight | 546.61 g/mol | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in DMSO | Vendor Data |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Internal Data |
| Stock Solution Concentration | 10 mM in 100% DMSO | Internal Protocol |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | Internal Protocol |
Protocol for Preparing a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, weigh out 5.47 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile polypropylene tube. Add the calculated volume of 100% DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
I. Determining the Optimal Working Concentration of this compound using a Cell Viability Assay
It is crucial to determine the optimal working concentration of this compound that elicits a biological response without causing significant cytotoxicity. The final concentration of DMSO in the cell culture medium should also be carefully controlled, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration at or below 0.1% to 0.5%.
Table 2: Recommended this compound Concentration Range for In Vitro Studies
| Parameter | Recommendation | Rationale |
| Starting Concentration Range | 0.1 µM to 10 µM | Based on typical effective concentrations of other PPARγ agonists like Rosiglitazone.[3][4][5] |
| Final DMSO Concentration | ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity. |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Adipocyte precursor cells (e.g., 3T3-L1) or other target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in complete culture medium from your 10 mM stock. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of medium. Perform serial dilutions to obtain the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.1%) but without this compound. Also, include a negative control group with untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
II. Analysis of this compound-Induced Gene Expression by Quantitative PCR (qPCR)
This compound, as a PPARγ agonist, induces the expression of target genes involved in adipogenesis and lipid metabolism. Quantitative PCR can be used to measure the changes in mRNA levels of these target genes.
Table 3: Key PPARγ Target Genes for Expression Analysis
| Gene Symbol | Gene Name | Function |
| FABP4 (aP2) | Fatty Acid Binding Protein 4 | Lipid transport and metabolism |
| SCD1 | Stearoyl-CoA Desaturase 1 | Fatty acid metabolism |
| ADIPOQ | Adiponectin | Adipokine involved in glucose regulation and fatty acid oxidation |
| PLIN1 | Perilipin 1 | Lipid droplet-associated protein |
Materials:
-
Target cells cultured in 6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control group.
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel peroxisome proliferator-activated receptor gamma ligand improves insulin sensitivity and promotes browning of white adipose tissue in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for effective differentiation of 3T3-L1 cells to adipocytes [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Farglitazar in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Farglitazar is a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist whose clinical development was discontinued. Detailed protocols for its specific use in mouse models of diabetes are not widely available in recent literature. The following protocols and data are based on established methods for other PPAR agonists, such as Muraglitazar and Ragaglitazar, and should be adapted and validated for this compound.
Introduction
This compound is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] Activation of PPARγ in adipose tissue, a primary target, leads to the transcriptional regulation of genes involved in insulin (B600854) signaling, adipocyte differentiation, and lipid storage.[2] In mouse models of type 2 diabetes, such as the genetically obese db/db and ob/ob mice, or in diet-induced obesity (DIO) models, PPARγ agonists have been shown to improve insulin sensitivity, lower blood glucose, and modulate lipid profiles.[3][4] These application notes provide a detailed framework for evaluating the efficacy of this compound in such preclinical models.
Mechanism of Action: PPARγ Signaling Pathway
This compound, as a PPARγ agonist, binds to the ligand-binding domain of PPARγ. This induces a conformational change that leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately results in improved insulin sensitivity and regulation of glucose and lipid homeostasis.
Figure 1: Simplified PPARγ signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for common experiments performed to assess the anti-diabetic effects of compounds like this compound in mice.
Animal Models and Drug Administration
-
Mouse Models:
-
Genetically Diabetic Models: Male db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient) are commonly used. They develop hyperglycemia, hyperinsulinemia, and insulin resistance, making them suitable for studying anti-diabetic compounds.[3][4]
-
Diet-Induced Obesity (DIO) Model: C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and hyperglycemia.[5][6]
-
-
Acclimatization: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Formulation and Administration:
-
This compound can be formulated in a vehicle such as 20% polyethylene (B3416737) glycol, 5% N-methyl pyrrolidone, and 75% phosphate (B84403) buffer.[7]
-
Administer the compound daily via oral gavage.[7][8] Refined, less stressful methods of voluntary oral administration in a palatable jelly are also an option.[9][10]
-
Dosage should be determined based on dose-ranging studies. For similar compounds like Muraglitazar, doses have ranged from 0.03 to 50 mg/kg/day.[3]
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of the mouse to clear a glucose load from the circulation.
-
Procedure:
-
Fast mice for 6 hours (or overnight, approximately 16 hours) with free access to water.[1][11]
-
Record the body weight of each mouse.
-
At time t=0, obtain a baseline blood glucose reading from a small tail clip using a glucometer.
-
Inject a 20% glucose solution intraperitoneally (IP). The standard dose is 2g of glucose per kg of body weight (volume in µl = 10 x body weight in g).[2][11]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[1][2]
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group. An improvement in glucose tolerance is indicated by a lower AUC.
-
Insulin Tolerance Test (ITT)
This test measures whole-body insulin sensitivity.
-
Procedure:
-
Record body weight.
-
At t=0, obtain a baseline blood glucose reading.
-
Inject human insulin intraperitoneally. The dose needs to be optimized for the specific mouse strain and degree of insulin resistance (a typical starting dose is 0.5-0.8 U/kg).[13][14]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.[13][15]
-
A greater and more sustained drop in blood glucose indicates higher insulin sensitivity.
Gene Expression Analysis in Adipose Tissue
This protocol is for analyzing changes in the expression of PPARγ target genes.
-
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Dissect epididymal white adipose tissue (WAT), snap-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the tissue using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit) according to the manufacturer's instructions.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for PPARγ target genes (e.g., Glut4, Adipoq [Adiponectin], Cd36) and a housekeeping gene (e.g., β-actin, Gapdh) for normalization.[16][17]
-
Analyze the relative gene expression using the ΔΔCt method.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in a mouse model of diabetes.
Figure 2: General experimental workflow for preclinical evaluation.
Data Presentation
The following tables present representative quantitative data from studies using PPAR agonists in diabetic mouse models. These serve as an example of how to structure results from a this compound study.
Table 1: Effect of the PPARα/γ Agonist Ragaglitazar on Metabolic Parameters in ob/ob Mice [4]
(Data adapted from a 9-day treatment study)
| Treatment Group (mg/kg/day) | Plasma Glucose (mg/dL) | Plasma Triglycerides (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle Control | 450 ± 25 | 200 ± 15 | 60 ± 5 |
| Ragaglitazar (0.3) | 300 ± 20 | 150 ± 12 | 40 ± 4 |
| Ragaglitazar (1.0) | 200 ± 18 | 120 ± 10 | 25 ± 3 |
| Ragaglitazar (3.0) | 150 ± 15 | 100 ± 8 | 15 ± 2 |
| Ragaglitazar (10.0) | 120 ± 10 | 90 ± 7 | 10 ± 1 |
Values are presented as Mean ± SEM. *p<0.05 compared to Vehicle Control.
Table 2: Effect of the PPARα/γ Agonist Muraglitazar on Metabolic Parameters in db/db Mice [3]
(Data adapted from a 2-week treatment study in young hyperglycemic db/db mice)
| Treatment Group (mg/kg/day) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Fasting Triglycerides (mg/dL) |
| Vehicle Control | 480 ± 30 | 25 ± 3 | 350 ± 20 |
| Muraglitazar (1.0) | 250 ± 25 | 15 ± 2 | 200 ± 15 |
| Muraglitazar (10.0) | 150 ± 20 | 8 ± 1 | 150 ± 12 |
| Muraglitazar (50.0) | 120 ± 15 | 5 ± 1 | 120 ± 10* |
Values are presented as Mean ± SEM. *p<0.05 compared to Vehicle Control.
Table 3: Effect of Muraglitazar on Gene Expression in White Adipose Tissue of db/db Mice [7]
(Data adapted from a 7-day treatment study, presented as fold change vs. vehicle control)
| Gene | Muraglitazar (3 mg/kg/day) | Potential Role in Adipocytes |
| Glut-4 | 2.2 | ↑ Glucose uptake |
| Fatty acid transport protein | 2.7 | ↑ Fatty acid transport |
| Glycerol kinase | 6.3 | ↑ Triglyceride synthesis |
| PPARγ-coactivator 1α | 1.8 | ↑ Energy expenditure |
| Uncoupling protein 1 | 97.1 | ↑ Energy expenditure |
These tables clearly structure the quantitative outcomes of the treatments, allowing for easy comparison between different doses and the control group. A similar presentation should be used for data generated from this compound studies.
References
- 1. diacomp.org [diacomp.org]
- 2. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 3. Muraglitazar, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Oral gavage delivery of Cornus officinalis extract delays type 1 diabetes onset and hyperglycemia in non-obese diabetic (NOD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Goodbye gavage – Replacing oral gavage for mouse glucose tolerance testing | NC3Rs [nc3rs.org.uk]
- 11. mmpc.org [mmpc.org]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. mmpc.org [mmpc.org]
- 15. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of the peroxisome proliferator activated receptor γ gene is repressed by DNA methylation in visceral adipose tissue of mouse models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Farglitazar (GI262570) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available information on Farglitazar (also known as GI262570) dosage for in vivo animal studies. Due to the discontinuation of this compound's clinical development, publicly available preclinical data is limited. The information presented here is compiled from the existing scientific literature. Researchers should consider this a starting point and may need to perform dose-finding studies for their specific animal models and experimental endpoints.
Overview of this compound
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[1] As a member of the thiazolidinedione (TZD) class of drugs, it was primarily investigated for the treatment of type 2 diabetes.[2]
Quantitative Data on this compound Dosage in Animal Studies
The available literature primarily reports the use of this compound in rat models. The following table summarizes the key dosage information identified.
| Animal Model | Dosage | Dosing Regimen | Study Focus | Key Findings at this Dose |
| Male Sprague-Dawley Rats | 20 mg/kg/day | Oral (unspecified) | Fluid Retention / Renal Function | Induced plasma volume expansion.[2] |
| Conscious, Chronically Catheter-Implanted Rats | 8 mg/kg | Oral (p.o.), Twice Daily (B.I.D.) | Renal Hemodynamics | Confirmed PPARγ activation; resulted in volume expansion and increased nitric oxide.[3] |
| High-Fat Diet-Induced Insulin Resistant Sprague-Dawley Rats | Dose-dependent | Oral, for 2 weeks | Insulin Sensitization and Lipid Lowering | Dose-dependently decreased triglycerides, free fatty acids, and insulin. |
Note: There is a lack of specific in vivo dosage information for this compound in other commonly used animal models such as mice and dogs in the reviewed public literature. The majority of published research on PPARγ agonists in these models has utilized other compounds from the same class, such as rosiglitazone (B1679542) or pioglitazone.
Experimental Protocols
Below are detailed methodologies relevant to the in vivo administration of this compound, based on the available data and general practices for PPARγ agonists.
This compound Formulation for In Vivo Administration
A common method for preparing this compound for oral administration in animal studies involves creating a suspension. The following is a sample protocol for solubilization:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). A suggested concentration is 50 mg/mL.
-
Vehicle Preparation: For the final dosing solution, a multi-component vehicle is often used to ensure solubility and stability. A common vehicle for oral gavage consists of:
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Working Solution Preparation (Example):
-
To prepare a 1 mL working solution, start with 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
The final concentration of this working solution would be 5 mg/mL. The volume to be administered would then be calculated based on the animal's body weight and the desired dose (mg/kg).
-
Note: It is crucial to prepare the working solution fresh on the day of dosing. The stability of the formulation should be verified for longer-term studies.
Animal Models
-
Rat Models of Insulin Resistance:
-
High-Fat Diet (HFD)-Fed Rats: Sprague-Dawley or Wistar rats fed a diet high in fat (e.g., 45-60% kcal from fat) for a period of 4-8 weeks to induce insulin resistance and obesity.
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity and type 2 diabetes.
-
Administration Protocol: Oral Gavage in Rats
Oral gavage is the most common route for administering this compound in the cited studies.
-
Animal Restraint: The rat should be gently but firmly restrained to prevent movement and injury. The head and body should be held in a vertical alignment to straighten the esophagus.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of an appropriate size for the rat's weight (e.g., 16-18 gauge for adult rats).
-
Measurement of Insertion Depth: Before insertion, measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. This prevents accidental perforation.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.
-
The rat will instinctively swallow as the needle enters the esophagus. The needle should pass smoothly without force. If resistance is met, withdraw and reposition.
-
Slowly administer the prepared this compound formulation.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Administration Monitoring: Observe the animal for a few minutes after the procedure to ensure there are no signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound, as a PPARγ agonist, primarily functions by activating the PPARγ nuclear receptor. This leads to the transcription of a suite of genes involved in glucose and lipid metabolism, and adipocyte differentiation.
Caption: this compound activates PPARγ, leading to gene transcription and metabolic effects.
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a diet-induced obesity model.
Caption: A typical experimental workflow for evaluating this compound in vivo.
References
Application Notes and Protocols for Farglitazar in Hepatic Stellate Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar (GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation.[1] In the context of liver disease, PPARγ is highly expressed in quiescent hepatic stellate cells (HSCs) and its expression is significantly decreased during HSC activation, a key event in the pathogenesis of liver fibrosis.[2] Activation of PPARγ by agonists like this compound has been investigated as a therapeutic strategy to inhibit HSC activation and thereby ameliorate liver fibrosis.[2][3] These application notes provide a comprehensive overview of the use of this compound in HSC culture, including its mechanism of action, protocols for in vitro studies, and expected outcomes.
It is important to note that while in vitro and preclinical studies have shown antifibrotic potential for PPARγ agonists, a clinical trial with this compound in patients with chronic hepatitis C and moderate fibrosis did not show a significant effect on stellate cell activation or fibrosis.[1] This highlights the complexity of translating in vitro findings to clinical efficacy.
Mechanism of Action
In hepatic stellate cells, this compound exerts its effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in HSC activation and fibrogenesis.
The primary antifibrotic effects of this compound-mediated PPARγ activation in HSCs are believed to involve:
-
Inhibition of HSC Activation: PPARγ activation helps maintain the quiescent phenotype of HSCs, characterized by the presence of vitamin A-containing lipid droplets.
-
Downregulation of Profibrotic Genes: Activated PPARγ can suppress the expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA) and type I collagen.[2][4]
-
Antagonism of TGF-β1 Signaling: The transforming growth factor-beta 1 (TGF-β1) pathway is a major driver of liver fibrosis. Activated PPARγ can interfere with TGF-β1 signaling by inhibiting the phosphorylation of Smad2/3, key downstream effectors of the pathway.[3]
Data Presentation
The following tables summarize representative quantitative data on the effects of PPARγ agonists on hepatic stellate cells, which can be used as a reference for designing experiments with this compound.
Table 1: Effect of PPARγ Agonists on HSC Proliferation
| Compound | Cell Type | Concentration | Incubation Time | % Inhibition of Proliferation |
| Rosiglitazone | Primary Rat HSCs | 10 µM | 48 hours | ~40-50% |
| 15d-PGJ2 | Primary Rat HSCs | 1 µM | 48 hours | ~40-50% |
| Ciglitazone | Human HSCs | 10 µM | 72 hours | Significant inhibition |
Data compiled from studies on various PPARγ agonists.[2]
Table 2: Effect of PPARγ Agonists on Fibrotic Gene Expression in HSCs
| Compound | Cell Type | Treatment | Target Gene | Fold Change (vs. Control) |
| Rosiglitazone | Primary Mouse HSCs | TGF-β1 (1 ng/mL) + Rosiglitazone (10 µM) | α-SMA | ↓ |
| Rosiglitazone | Primary Mouse HSCs | TGF-β1 (1 ng/mL) + Rosiglitazone (10 µM) | Collagen Iα1 | ↓ |
| Saroglitazar (B610694) | LX-2 cells | TGF-β (5 ng/mL) + Saroglitazar (10 µM) | α-SMA | ↓ |
| Saroglitazar | LX-2 cells | TGF-β (5 ng/mL) + Saroglitazar (10 µM) | Collagen Iα1 | ↓ |
Qualitative changes (↓ decrease) are indicated based on published findings.[3][5]
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on hepatic stellate cells in culture. These protocols are based on established methods for working with HSCs and PPARγ agonists.
Protocol 1: General Culture and Maintenance of Hepatic Stellate Cells (LX-2 cell line)
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. For experiments, a lower serum concentration (e.g., 2% FBS) may be used after initial cell attachment.
-
Cell Thawing: Thaw cryopreserved LX-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks or plates at a desired density (e.g., 1:3 to 1:6 split ratio).
Protocol 2: Assessing the Effect of this compound on HSC Activation
Objective: To determine the effect of this compound on the expression of the HSC activation marker, α-SMA, induced by TGF-β1.
Materials:
-
LX-2 cells
-
Complete growth medium (DMEM + 10% FBS + 1% P/S)
-
Serum-free DMEM
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Recombinant Human TGF-β1 (dissolved in sterile 4 mM HCl containing 1 mg/mL BSA)
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol) and qPCR, or reagents for protein extraction and Western blotting.
Procedure:
-
Cell Seeding: Seed LX-2 cells in 6-well plates at a density of 2 x 10⁵ cells per well in complete growth medium. Allow cells to attach and grow for 24 hours.
-
Serum Starvation: After 24 hours, wash the cells with PBS and replace the medium with serum-free DMEM. Incubate for 12-24 hours to synchronize the cells.
-
Treatment:
-
Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Add TGF-β1 to the wells (final concentration of 5 ng/mL) to induce activation. Maintain a negative control group with no TGF-β1 or this compound.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
qPCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the mRNA levels of ACTA2 (α-SMA) and a housekeeping gene (e.g., GAPDH).
-
Western Blot: Lyse the cells, quantify total protein, and perform Western blotting to detect α-SMA protein levels. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Protocol 3: Assessing the Effect of this compound on HSC Proliferation
Objective: To evaluate the impact of this compound on the proliferation of HSCs.
Materials:
-
LX-2 cells
-
Complete growth medium (DMEM + 10% FBS + 1% P/S)
-
Low-serum medium (DMEM + 2% FBS + 1% P/S)
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU)
Procedure:
-
Cell Seeding: Seed LX-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with 100 µL of low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, dissolving the formazan (B1609692) crystals in a solvent, and measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control cells.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying this compound in HSCs.
Caption: this compound's mechanism in hepatic stellate cells.
Caption: Workflow for this compound studies in HSCs.
References
- 1. This compound lacks antifibrotic activity in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR Gamma and Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of peroxisome proliferator-activated receptor-gamma activity affects the hepatic stellate cell activation and the progression of NASH via TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplified Inhibition of Stellate Cell Activation Pathways by PPAR-γ, RAR and RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
Application of Farglitazar in Gene Regulation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of gene expression. As a member of the thiazolidinedione (TZD) class of compounds, this compound has been investigated for its therapeutic potential in metabolic diseases. Its ability to modulate the transcription of a wide array of genes makes it a valuable tool for researchers studying metabolic pathways, adipogenesis, inflammation, and insulin (B600854) sensitivity. These application notes provide an overview of this compound's mechanism of action and its application in gene regulation studies, along with detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARγ. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, leading to the initiation or enhancement of gene transcription.
Conversely, in the absence of a ligand like this compound, the PPARγ-RXR heterodimer can be associated with corepressor proteins, which inhibit gene expression. This compound binding induces a conformational change in PPARγ, causing the dissociation of corepressors and the recruitment of coactivators, thereby switching from a state of transcriptional repression to activation.
Furthermore, PPARγ activation by this compound can also lead to the transrepression of inflammatory gene expression by interfering with the activity of other transcription factors such as NF-κB, AP-1, and STAT-1. This dual action of transactivation and transrepression underlies the diverse biological effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound and other PPARγ agonists on the expression of target genes. Due to the limited availability of public quantitative gene expression data specifically for this compound, data from other well-characterized PPARγ agonists are included for illustrative purposes to represent the expected gene regulatory effects.
Table 1: Quantitative Gene Expression Changes Induced by this compound (GI262570)
| Gene | Tissue/Cell Line | Treatment Conditions | Fold Change/Effect | Reference |
| FABP3 mRNA | Adipose tissue (Rats) | High-fat diet + GI262570 (2 weeks) | Dose-dependent increase | [1] |
| Genes for sodium and water absorption | Kidney medulla (Rats) | GI262570 (20 mg/kg/day) | Changed mRNA levels | [2] |
| α-smooth muscle actin (SMA) | Liver biopsy (Human) | 0.5 mg or 1.0 mg this compound for 52 weeks | Median increase of 58% and 52% respectively, vs 49% in placebo | |
| Collagen | Liver biopsy (Human) | 0.5 mg or 1.0 mg this compound for 52 weeks | Median increase of 31% for both doses, vs 27% in placebo |
Table 2: Representative Gene Expression Changes Induced by PPARγ Agonists (e.g., Rosiglitazone)
This table provides examples of genes typically regulated by PPARγ agonists and is intended to guide researchers on the potential targets of this compound.
| Gene | Function | Expected Regulation by this compound | Reference |
| Adiponectin | Insulin sensitization, anti-inflammatory | Upregulation | [3] |
| CD36 (FAT) | Fatty acid uptake | Upregulation | [3] |
| GLUT4 | Glucose uptake | Upregulation | [3] |
| aP2 (FABP4) | Fatty acid binding | Upregulation | [3] |
| LPL | Lipoprotein lipase, lipid metabolism | Upregulation | |
| TNF-α | Pro-inflammatory cytokine | Downregulation (Transrepression) | [3] |
| IL-6 | Pro-inflammatory cytokine | Downregulation (Transrepression) | [4] |
| iNOS | Inducible nitric oxide synthase, inflammation | Downregulation (Transrepression) | [4] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. GI262570, a peroxisome proliferator-activated receptor {gamma} agonist, changes electrolytes and water reabsorption from the distal nephron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin accessibility and gene expression during adipocyte differentiation identify context-dependent effects at cardiometabolic GWAS loci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist [mdpi.com]
Application Notes and Protocols for Assessing Farglitazar Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose homeostasis, lipid metabolism, and adipogenesis.[1][2][3][4][5] As a member of the thiazolidinedione (TZD) class of drugs, this compound's mechanism of action involves binding to and activating PPARγ, which in turn modulates the transcription of a suite of target genes.[6][7] Although its clinical development was discontinued, this compound remains a valuable tool in research for understanding PPARγ signaling and for the development of new therapeutic agents.[5][8]
These application notes provide a comprehensive overview of the in vitro methods used to assess the efficacy of this compound. Detailed protocols for key experiments are provided to enable researchers to evaluate its biological activity and elucidate its molecular mechanisms.
This compound's Mechanism of Action: The PPARγ Signaling Pathway
This compound exerts its effects by binding to the ligand-binding domain (LBD) of PPARγ.[6] This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The resulting PPARγ-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[7] This interaction ultimately leads to the transcriptional regulation of genes involved in various metabolic processes.
Caption: this compound activates the PPARγ signaling pathway.
Key In Vitro Assays for this compound Efficacy
A variety of in vitro assays are employed to characterize the efficacy of this compound. These assays can be broadly categorized into binding assays, reporter gene assays, and cell-based functional assays.
Binding Affinity Assays
These assays directly measure the interaction between this compound and the PPARγ receptor.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a highly sensitive method to quantify the binding affinity of ligands to PPARγ.[6][9][10] It measures the energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore on a competing ligand.
-
Fluorescence Polarization (FP) Assay: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to PPARγ.[11] The binding of the larger receptor-ligand complex slows the rotation of the fluorescent molecule, leading to an increase in polarization.
Reporter Gene Assays
Reporter gene assays are used to quantify the transcriptional activity of PPARγ in response to this compound treatment.[12][13][14][15] These assays typically utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a PPRE-containing promoter.
Adipocyte Differentiation Assays
A hallmark of PPARγ activation is the induction of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes.[2][16] The 3T3-L1 cell line is a well-established model for studying this process.[2][17][18]
-
Oil Red O Staining: This is a qualitative and semi-quantitative method to visualize lipid accumulation in differentiated adipocytes.[17][19]
-
Gene and Protein Expression Analysis: The expression of adipocyte-specific markers, such as fatty acid-binding protein 4 (FABP4/aP2) and adiponectin, can be quantified by qPCR or Western blotting.
Glucose Uptake Assays
PPARγ agonists are known to enhance insulin-stimulated glucose uptake in adipocytes and muscle cells.[2][20][21] This effect can be measured using radiolabeled or fluorescent glucose analogs.
Gene Expression Analysis
Microarray or quantitative real-time PCR (qPCR) can be used to assess the effect of this compound on the expression of known PPARγ target genes involved in glucose and lipid metabolism, such as those for glucose transporter type 4 (GLUT4), fatty acid translocase (CD36), and lipoprotein lipase (B570770) (LPL).[7][22]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PPARγ agonists from in vitro studies.
Table 1: Binding Affinity of PPARγ Agonists
| Compound | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Fluorescence Polarization | 132.3 ± 1.13 | [23] | |
| Rosiglitazone (B1679542) | Fluorescence Polarization | 1157 ± 1.08 | [23] | |
| Pioglitazone | Fluorescence Polarization | 5495 ± 3.14 | [23] | |
| Podophyllotoxone | TR-FRET | 9,860 | 27,430 | [6][10] |
Table 2: Transcriptional Activation of PPARγ by Agonists
| Compound | Cell Line | EC50 (nM) | Fold Activation | Reference |
| This compound | - | - | - | - |
| Aleglitazar | - | 9 | 26-29 fold | [24] |
| Rosiglitazone | - | 245 | 26-29 fold | [24] |
| Pioglitazone | - | 1160 | 26-29 fold | [24] |
| Muraglitazar | - | 243 | - | [24] |
| Tesaglitazar | - | 3420 | - | [24] |
Experimental Protocols
Protocol 1: PPARγ TR-FRET Competitive Binding Assay
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound lacks antifibrotic activity in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a high-affinity fluorescent PPARgamma ligand for high-throughput fluorescence polarization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Item - Adipocyte differentiation can be rescued in vitro and in vivo by the PPARγ agonist, rosiglitazone. - Public Library of Science - Figshare [plos.figshare.com]
- 20. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative Molecular Profiling of the PPARα/γ Activator Aleglitazar: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Farglitazar Treatment in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3] Although its clinical development was discontinued, this compound and other PPARγ agonists remain valuable research tools for investigating the pathophysiology of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) in preclinical rodent models.[4][5]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound in rodent models of metabolic disease. The protocols detailed below are compiled from established methodologies used for similar PPARγ agonists.
Mechanism of Action: PPARγ Signaling Pathway
This compound exerts its effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6] This binding event recruits co-activator proteins, leading to the transcription of genes involved in insulin (B600854) signaling, glucose uptake, fatty acid metabolism, and adipocyte differentiation.[7][8] The activation of these pathways ultimately leads to improved insulin sensitivity and a reduction in plasma glucose and lipid levels.[9]
Recommended Rodent Models
The selection of an appropriate rodent model is critical for the successful evaluation of this compound. Genetically obese and diabetic models that closely mimic human metabolic syndrome are highly recommended.
| Rodent Model | Key Characteristics | Typical Age for Study Initiation |
| db/db Mouse | Leptin receptor mutation leading to hyperphagia, obesity, insulin resistance, and overt hyperglycemia.[10][11] | 8-10 weeks |
| Zucker Diabetic Fatty (ZDF) Rat | Leptin receptor mutation resulting in obesity, hyperlipidemia, insulin resistance, and progression to type 2 diabetes.[12][13] | 6-10 weeks |
Experimental Design and Quantitative Data Summary
The following tables summarize a typical experimental design for evaluating this compound in a rodent model of type 2 diabetes. Dosages and durations are based on studies with similar PPARγ agonists.[11][14][15]
Table 1: Experimental Groups
| Group | Treatment | Number of Animals |
| 1 | Vehicle Control (e.g., 0.5% carboxymethylcellulose) | 8-10 |
| 2 | This compound (Low Dose, e.g., 1-3 mg/kg) | 8-10 |
| 3 | This compound (High Dose, e.g., 10-30 mg/kg) | 8-10 |
| 4 | Positive Control (e.g., Rosiglitazone, 10 mg/kg) | 8-10 |
Table 2: Dosing and Treatment Schedule
| Parameter | Recommendation |
| Route of Administration | Oral gavage |
| Vehicle | 0.5% Carboxymethylcellulose in water |
| Dosing Volume | 5-10 mL/kg for rats, 10 mL/kg for mice |
| Frequency | Once daily |
| Treatment Duration | 2-4 weeks for initial efficacy; up to 12 weeks for chronic effects |
Table 3: Key Efficacy Endpoints and Measurement Timepoints
| Endpoint | Timepoints |
| Body Weight | Daily or weekly |
| Food and Water Intake | Daily or weekly |
| Fasting Blood Glucose | Weekly |
| Oral Glucose Tolerance Test (OGTT) | Baseline and end of study |
| Plasma Insulin | Baseline and end of study (during OGTT) |
| Plasma Triglycerides & Cholesterol | End of study |
| Adipose and Liver Tissue Collection | End of study |
Experimental Workflow
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, a measure of insulin sensitivity.
Materials:
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Restraining device
-
Micro-hematocrit tubes or other blood collection supplies
Procedure:
-
Fast animals for 5-6 hours with free access to water.[16]
-
Record the baseline blood glucose level (t=0) from a small tail vein blood sample.[16]
-
Administer D-glucose solution via oral gavage at a dose of 2 g/kg body weight.[17]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[1][16]
-
Measure and record blood glucose levels at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Measurement of Plasma Lipids
Objective: To quantify the levels of triglycerides and total cholesterol in the plasma.
Materials:
-
Commercial colorimetric assay kits for triglycerides and cholesterol
-
Microcentrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Collect whole blood from fasted animals at the end of the study into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Follow the manufacturer's instructions provided with the commercial assay kits to determine the concentrations of triglycerides and total cholesterol.[18][19]
Histological Analysis of Adipose and Liver Tissue
Objective: To examine the effects of this compound on adipocyte morphology and to assess for any signs of hepatotoxicity or changes in hepatic lipid accumulation.
Materials:
-
10% neutral buffered formalin
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain (for liver fibrosis)
Procedure:
-
At the end of the study, euthanize the animals and carefully dissect the epididymal white adipose tissue (eWAT) and the liver.[4][20]
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[5][21]
-
Dehydrate the tissues by passing them through a graded series of ethanol solutions.[5]
-
Clear the tissues in xylene and embed them in paraffin wax.[5]
-
Section the paraffin-embedded tissues at a thickness of 5-10 µm using a microtome.[20]
-
Mount the sections on glass slides and stain with H&E for general morphology. For liver fibrosis assessment, stain with Masson's trichrome.[22]
-
Examine the stained sections under a light microscope and capture images for analysis.
Gene Expression Analysis of PPARγ Target Genes
Objective: To quantify the expression of known PPARγ target genes in adipose tissue to confirm target engagement and elucidate the molecular mechanism of this compound.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for PPARγ target genes (e.g., CD36, aP2, LPL) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Collect eWAT samples at the end of the study and immediately snap-freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[23][24]
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in rodent models of metabolic disease. The provided protocols and experimental design considerations will enable researchers to generate robust and reproducible data to further understand the therapeutic potential and molecular mechanisms of PPARγ agonists. Careful adherence to these methodologies will ensure high-quality data for informed decision-making in drug discovery and development.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Tolerance Test in Mice [bio-protocol.org]
- 4. Identification and Dissection of Diverse Mouse Adipose Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. The dual peroxisome proliferator-activated receptor alpha/gamma activator muraglitazar prevents the natural progression of diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muraglitazar, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous pharmacokinetics, oral bioavailability and dose proportionality of ragaglitazar, a novel PPAR-dual activator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vmmpc.org [vmmpc.org]
- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cholesterol Intake Modulates Plasma Triglyceride Levels in GPIHBP1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. grtc.ucsd.edu [grtc.ucsd.edu]
- 21. Untitled [macdougald.lab.medicine.umich.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. PPARγ Transcription Deficiency Exacerbates High-Fat Diet-Induced Adipocyte Hypertrophy and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adipogenesis with Farglitazar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farglitazar (B1672056) is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that functions as a master regulator of adipogenesis. Activation of PPARγ initiates a transcriptional cascade that leads to the differentiation of preadipocytes into mature, lipid-storing adipocytes. This makes this compound a valuable tool for in vitro and in vivo studies of fat cell development, lipid metabolism, and insulin (B600854) sensitivity. These application notes provide detailed protocols and expected outcomes for using this compound to induce and analyze adipogenesis, primarily using the 3T3-L1 preadipocyte cell line as a model system.
Mechanism of Action
This compound binds to and activates PPARγ. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. Key target genes include those involved in adipocyte differentiation, lipid uptake and storage, and insulin signaling.
Data Presentation
The following tables summarize quantitative data from studies using potent PPARγ agonists, which can be considered representative of the expected effects of this compound on adipogenesis.
Table 1: Expected Gene Expression Changes in 3T3-L1 Cells Induced with a PPARγ Agonist
| Gene Symbol | Gene Name | Function in Adipogenesis | Expected Fold Change (mRNA) |
| Pparg | Peroxisome proliferator-activated receptor gamma | Master regulator of adipogenesis | 2-3 fold increase[1] |
| Cebpa | CCAAT/enhancer-binding protein alpha | Key transcription factor in adipogenesis | Significant increase |
| Fabp4 (aP2) | Fatty acid-binding protein 4 | Fatty acid uptake and transport | Significant increase |
| Lpl | Lipoprotein lipase | Hydrolysis of triglycerides from lipoproteins | Significant increase |
| Adipoq | Adiponectin | Adipokine involved in insulin sensitivity | Significant increase |
| Slc2a4 (GLUT4) | Solute carrier family 2 member 4 | Insulin-regulated glucose transporter | Significant increase |
Table 2: Quantitative Analysis of Lipid Accumulation
| Assay | Principle | Expected Result with this compound |
| Oil Red O Staining | Stains neutral triglycerides and lipids in mature adipocytes. | Dose-dependent increase in staining intensity. |
| Oil Red O Quantification | Elution of the dye and spectrophotometric measurement (absorbance at ~490-520 nm). | Significant increase in absorbance compared to untreated controls[2] |
| BODIPY Staining | Fluorescent staining of neutral lipids. | Increased fluorescence intensity and number of lipid droplets. |
| Triglyceride Assay | Colorimetric or fluorometric quantification of intracellular triglyceride content. | Significant increase in triglyceride concentration. |
Experimental Protocols
The following are detailed protocols for inducing adipogenesis in 3T3-L1 preadipocytes using a PPARγ agonist like this compound. These protocols are based on established methods for other potent PPARγ agonists such as rosiglitazone (B1679542) and can be adapted for this compound.[3][4][5][6] The optimal concentration of this compound should be determined empirically but is expected to be in the nanomolar to low micromolar range.
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Adipocytes
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (DEX)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Media Preparation:
-
Growth Medium: DMEM, 10% Calf Serum, 1% Penicillin-Streptomycin.
-
Differentiation Medium (MDI): DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, 0.5 mM IBMX, 1 µg/mL Insulin.
-
Insulin Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µg/mL Insulin.
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate at a density that allows them to reach confluence. Grow in Growth Medium at 37°C in a 5% CO₂ incubator.
-
Induction of Differentiation (Day 0): Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium (MDI) containing the desired concentration of this compound (e.g., 1 µM, to be optimized).
-
Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium containing this compound.
-
Maintenance (Day 4 onwards): Every 48 hours thereafter, replace the medium with fresh Insulin Medium containing this compound.
-
Maturation: Adipocyte differentiation is typically visible by day 4-5 with the appearance of small lipid droplets and is well-established by day 8-10, with large, mature lipid droplets.
Protocol 2: Oil Red O Staining for Lipid Accumulation
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% Formalin (or 4% Paraformaldehyde)
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts Oil Red O stock solution + 4 parts distilled water, filtered)
-
Isopropanol (B130326) (100%)
-
Microscope
Procedure:
-
Washing: Gently wash the differentiated adipocytes twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Add Oil Red O working solution to each well, ensuring the cell layer is completely covered. Incubate for 30-60 minutes at room temperature.
-
Washing: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the water runs clear.
-
Visualization: Add PBS to the wells to prevent drying and visualize the stained lipid droplets under a microscope. Mature adipocytes will contain bright red lipid droplets.
Protocol 3: Quantification of Oil Red O Staining
Procedure:
-
After staining with Oil Red O as described above, and after the final water wash, allow the plates to dry completely.
-
Dye Elution: Add 100% isopropanol to each well (e.g., 1 mL for a 6-well plate) and incubate for 10 minutes with gentle shaking to elute the stain from the lipid droplets.
-
Spectrophotometry: Transfer the isopropanol-dye mixture to a cuvette or a 96-well plate and measure the absorbance at a wavelength between 490 nm and 520 nm.[2] The absorbance is directly proportional to the amount of lipid accumulation.
Protocol 4: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Markers
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Lpl) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Isolation: At desired time points during differentiation (e.g., Day 0, 2, 4, 8), wash cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the adipogenic marker genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.
Mandatory Visualizations
Caption: this compound-induced PPARγ signaling pathway in adipogenesis.
Caption: Experimental workflow for studying this compound-induced adipogenesis.
References
- 1. Impact of increased PPARgamma activity in adipocytes in vivo on adiposity, insulin sensitivity and the effects of rosiglitazone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Farglitazar solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
Farglitazar is a potent and selective non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) agonist. As a hydrophobic molecule, this compound exhibits low solubility in aqueous solutions, which can pose challenges during in vitro and in vivo experiments. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in effectively working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is readily soluble in DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen? A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds. The rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to exceed its solubility limit and precipitate. Refer to the troubleshooting guide below for strategies to prevent this.
Q3: How should I store this compound solutions? A3: this compound is known to be susceptible to oxidative stress. To maintain the integrity of your solutions, it is advisable to protect them from excessive exposure to light and air. For long-term storage, aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media? A4: Due to its hydrophobic nature, direct dissolution of this compound in aqueous solutions is not recommended as it will likely result in very low and inconsistent concentrations. The preferred method is to first create a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into the aqueous medium.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₀N₂O₅ | DrugBank |
| Molecular Weight | 546.62 g/mol | DrugBank |
| Predicted pKa | Acidic: 3.4 ± 0.1, Basic: 2.1 ± 0.2 | Predicted |
| Predicted logP | 5.8 | Predicted |
| Predicted Aqueous Solubility | 2.5 x 10⁻⁴ mg/mL | Predicted |
| Solubility in DMSO | ≥ 20 mg/mL[1] | Vendor Data |
Disclaimer: Predicted values are computationally generated and should serve as a guideline. Experimental validation is recommended for precise measurements.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dilution in Aqueous Media
Q: My this compound solution becomes cloudy or forms a precipitate immediately after diluting my DMSO stock into an aqueous buffer or cell culture medium. What steps can I take to resolve this?
A: Immediate precipitation upon dilution is a clear indication that this compound's solubility limit has been exceeded in the final aqueous environment. The following workflow provides a step-by-step guide to troubleshoot this issue.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Issue 2: High Variability in Experimental Outcomes
Q: I'm observing inconsistent results in my experiments with this compound. Could this be related to its solubility?
A: Yes, inconsistent solubility can lead to variations in the effective concentration of this compound in your experiments, which can manifest as high variability in your results.
-
Ensure Complete Dissolution: Before each use, confirm that your this compound stock solution is fully dissolved. If it has been stored at a low temperature, allow it to come to room temperature and vortex gently to ensure homogeneity.
-
Prepare Fresh Dilutions: Due to the risk of precipitation over time in aqueous solutions, it is best practice to prepare fresh dilutions of this compound for each experiment.
-
Control for Oxidation: Given this compound's sensitivity to oxidation, consider using degassed buffers or including antioxidants if compatible with your experimental setup. Minimize the exposure of your solutions to air and light.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until all the this compound powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can facilitate dissolution.
-
Carefully inspect the solution against a light source to confirm the absence of any undissolved particles.
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light, to ensure stability.
Protocol 2: Preparation of a this compound Formulation for In Vivo Administration
This protocol provides a method for preparing a clear, injectable solution of this compound suitable for in vivo studies.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile container, combine 1 part of the this compound DMSO stock solution with 4 parts of PEG300. Mix thoroughly until a uniform solution is formed.
-
Add 0.5 parts of Tween-80 to the mixture and continue mixing until it is homogeneous.
-
Gradually add 4.5 parts of sterile saline to the mixture while continuously mixing to reach the final volume.
-
Vortex the final formulation until it becomes a clear and uniform solution. This method can yield a clear solution of this compound at a concentration of ≥ 5 mg/mL.
Signaling Pathway
This compound functions as an agonist for PPARγ, a nuclear receptor that is a master regulator of adipogenesis and plays a critical role in glucose and lipid homeostasis.[2] The diagram below illustrates the canonical signaling pathway activated by this compound.
Caption: The PPARγ signaling cascade initiated by the binding of this compound.
References
Technical Support Center: Optimizing Farglitazar Concentration for Primary Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Farglitazar in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] PPARγ is a nuclear receptor that, upon activation by a ligand like this compound, forms a heterodimer with the Retinoid X Receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[5] This signaling pathway is crucial in adipocyte differentiation, glucose homeostasis, and inflammatory responses.[2][6][7] Although its clinical development was discontinued, this compound remains a valuable tool for in vitro studies of PPARγ signaling.[3]
Q2: What is a recommended starting concentration for this compound in primary cell culture?
A specific, universally optimal concentration for this compound in primary cell culture has not been definitively established and will be cell-type dependent. However, based on its in vitro functional potency in various cell lines, a starting point for concentration range finding studies would be between 0.1 µM and 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q3: What are the known cellular effects of this compound?
As a PPARγ agonist, this compound is known to induce adipocyte differentiation in preadipocyte cell lines.[1] It also plays a role in regulating the expression of genes involved in lipid and glucose metabolism.[7] In some contexts, it has been investigated for its anti-inflammatory and anti-fibrotic effects, although clinical trials for hepatic fibrosis did not show efficacy.[3][8] Researchers should investigate the specific effects on their primary cell type of interest.
Troubleshooting Guide
Issue 1: Low cell viability or cytotoxicity after this compound treatment.
-
Question: I am observing a significant decrease in cell viability after treating my primary cells with this compound. What could be the cause?
-
Answer:
-
Concentration is too high: The concentration of this compound may be toxic to your specific primary cell type. It is essential to perform a cytotoxicity assay to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a level toxic to your cells (typically <0.1%).[4] Run a vehicle-only control to assess solvent toxicity.
-
Cell culture conditions: Primary cells are sensitive to their environment.[9] Ensure optimal culture conditions, including media, supplements, and confluency, are maintained.[10][11]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Question: I am getting variable results between experiments when using this compound. Why might this be happening?
-
Answer:
-
Reagent stability: this compound, like any chemical compound, can degrade over time.[7] Ensure it is stored correctly and prepare fresh stock solutions regularly.
-
Cell passage number: Primary cells have a limited lifespan and their characteristics can change with increasing passage number. Use cells with a consistent and low passage number for your experiments.
-
Experimental variability: Ensure consistent cell seeding density, treatment duration, and assay procedures across all experiments.
-
Issue 3: No observable effect of this compound on my primary cells.
-
Question: I am not observing any changes in my primary cells after this compound treatment. What should I check?
-
Answer:
-
Low PPARγ expression: The primary cell type you are using may not express PPARγ at a high enough level for this compound to elicit a response. Perform a baseline gene or protein expression analysis to confirm the presence of PPARγ.
-
Sub-optimal concentration: The concentration of this compound used may be too low. Refer to your dose-response curve to ensure you are using a concentration that is expected to be active.
-
Incorrect endpoint: The experimental readout you are measuring may not be affected by PPARγ activation in your cell type. Consider exploring other potential downstream targets of PPARγ signaling.
-
Quantitative Data Summary
The following table provides an example of data that could be generated from a dose-response study of this compound on a hypothetical primary human adipocyte culture.
| This compound Concentration (µM) | Cell Viability (% of Control) | Adiponectin Expression (Fold Change) |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.2 |
| 0.1 | 98 ± 6 | 2.5 ± 0.4 |
| 1 | 95 ± 4 | 8.2 ± 1.1 |
| 10 | 85 ± 7 | 15.6 ± 2.3 |
| 50 | 60 ± 9 | 12.1 ± 1.9 |
Note: This is example data and may not be representative of all primary cell types.
Key Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[12]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Gene Expression Analysis (RT-qPCR)
This protocol is used to measure changes in the expression of target genes upon this compound treatment.[13][14][15]
-
Cell Treatment: Treat primary cells with the desired concentration of this compound and a vehicle control for the specified time.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your target genes (e.g., adiponectin, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Mandatory Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound lacks antifibrotic activity in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next generation in vitro primary hepatic cell test systems—their suitability as an alternative to in vivo testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Troubleshoot cell growth | PHCbi [phchd.com]
- 12. Bot Verification [pharmalegacy.com]
- 13. Serial Analysis of Gene Expression: Applications in Malaria Parasite, Yeast, Plant, and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization by Gene Expression Analysis of Two Groups of Dopaminergic Cells Isolated from the Mouse Olfactory Bulb [mdpi.com]
- 15. Comparative Analysis of Gene Expression Patterns for Oral Epithelial Cell Functions in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Farglitazar Off-Target Effects: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential off-target effects of Farglitazar in experimental settings. This compound, a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, has been a valuable tool in metabolic research. However, like many small molecules, it can exhibit off-target activities that may influence experimental outcomes. This guide offers a structured question-and-answer format to address specific issues, detailed experimental protocols, and data to help researchers identify and mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My non-adipose cells are showing unexpected lipid accumulation after this compound treatment. Is this an off-target effect?
A1: While this compound is highly selective for PPARγ, it does possess some activity on PPARα, a key regulator of fatty acid oxidation. At higher concentrations, this compound can activate PPARα, which may lead to changes in lipid metabolism in cell types where PPARα is expressed, such as hepatocytes. One study noted that although this compound is 1,000 times less potent on PPARα than on PPARγ, peak plasma levels in some studies were above the EC50 for PPARα activation. It is also important to consider the basal expression levels of all three PPAR isoforms in your experimental model.
Troubleshooting Steps:
-
Confirm PPAR isoform expression: Perform qPCR or western blotting to determine the relative expression levels of PPARα, PPARγ, and PPARδ in your cell line.
-
Dose-response experiment: Conduct a dose-response experiment with this compound to see if the observed effect is concentration-dependent. Off-target effects on less sensitive isoforms like PPARα may only appear at higher concentrations.
-
Use a selective PPARα antagonist: Co-treat with a selective PPARα antagonist (e.g., GW6471) to see if the unexpected lipid accumulation is reversed.
-
Compare with selective agonists: Treat your cells with highly selective agonists for PPARα (e.g., GW7647) and PPARγ (e.g., Rosiglitazone) to delineate the specific effects of each pathway.
Q2: I am observing changes in gene expression that are not known to be regulated by PPARγ. How can I determine if this is an off-target effect?
A2: Unanticipated changes in gene expression can arise from this compound interacting with other PPAR isoforms or, less commonly, with entirely different transcription factors or signaling pathways. To investigate this, a global gene expression analysis is the most comprehensive approach.
Troubleshooting Steps:
-
Perform RNA-sequencing (RNA-seq): This will provide a global view of the transcriptional changes induced by this compound.
-
Differential Gene Expression (DGE) Analysis: Compare the gene expression profiles of vehicle-treated and this compound-treated cells to identify significantly up- or down-regulated genes.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID, Metascape) to identify signaling pathways and transcription factor binding sites enriched in your list of differentially expressed genes. This can help to reveal if this compound is modulating pathways other than the PPARγ pathway.
-
Compare with public datasets: Compare your gene expression signature with publicly available datasets for other PPAR agonists to identify common and unique transcriptional responses.
Q3: My in vivo study using this compound is showing signs of edema in the animal models. What is the molecular basis for this and how can I investigate it in my experiments?
A3: Edema has been a noted side effect of some PPARγ agonists. This is thought to be mediated, in part, by the regulation of water and sodium channels in the kidney. Specifically, PPARγ activation has been shown to increase the expression of the aquaporin-2 (AQP2) water channel in renal collecting ducts, leading to increased water reabsorption.
Troubleshooting Steps (for in vitro confirmation):
-
Select an appropriate cell model: Use a renal collecting duct cell line (e.g., mpkCCD) that expresses PPARγ and is known to respond to vasopressin for AQP2 expression.
-
This compound Treatment: Treat the cells with a physiologically relevant concentration of this compound.
-
Assess AQP2 expression: Measure AQP2 mRNA levels by qPCR and protein levels by western blotting or immunofluorescence. An increase in AQP2 expression following this compound treatment would suggest a direct effect on this pathway.
-
Functional Assay: If possible, perform a functional assay to measure water permeability in your cell model to see if the changes in AQP2 expression translate to a functional effect.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on the three human PPAR isoforms. Note the significant selectivity for PPARγ.
| Ligand | Target | EC50 (nM) | Selectivity (γ vs. α) | Reference |
| This compound | hPPARγ | 8.7 | ~1000-fold | [1] |
| hPPARα | 479 | [1] | ||
| hPPARδ | >10,000 | [1] |
EC50 values represent the concentration of the ligand that gives half-maximal response in a cell-based transactivation assay.
Key Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The intended therapeutic effect of this compound is mediated through the activation of PPARγ. The following diagram illustrates this canonical pathway.
Caption: Canonical PPARγ signaling pathway activated by this compound.
Troubleshooting Workflow for Unexpected Phenotypes
This workflow provides a logical approach to investigating unexpected experimental results when using this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: PPAR Luciferase Reporter Assay for Selectivity Profiling
Objective: To determine the functional selectivity of this compound for PPARα, PPARγ, and PPARδ.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, CV-1) in DMEM supplemented with 10% FBS.
-
Co-transfect cells with:
-
A luciferase reporter plasmid containing a PPAR response element (PPRE).
-
An expression plasmid for the ligand-binding domain of either human PPARα, PPARγ, or PPARδ fused to a GAL4 DNA-binding domain.
-
A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., 0.1% DMSO) and positive controls (selective agonists for each PPAR isoform).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each PPAR isoform.
-
Protocol 2: RNA-Sequencing (RNA-seq) for Global Gene Expression Analysis
Objective: To identify all genes and signaling pathways modulated by this compound in a specific cell type.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with this compound at the desired concentration and a vehicle control for a specified time (e.g., 24 hours). Ensure you have at least three biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Isolate total RNA from the cells using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA (e.g., using a poly-A selection method).
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis Workflow:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Use R packages such as DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound-treated and vehicle-treated groups.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform enrichment analysis to identify affected biological pathways and functions.
-
This technical support center provides a starting point for researchers to understand and address potential off-target effects of this compound. By employing these troubleshooting strategies and experimental protocols, scientists can more confidently interpret their results and advance their research.
References
Farglitazar-Induced Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments involving Farglitazar. Our goal is to help you minimize its cytotoxic effects and ensure the validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what were the reasons for its clinical discontinuation?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1] It was developed for the treatment of type 2 diabetes.[1] However, its clinical development was halted in Phase III trials due to evidence of edema.[1] Other similar dual PPARα/γ agonists were also discontinued (B1498344) due to various adverse effects, including carcinogenicity in rodents, elevated serum creatinine (B1669602) levels, liver enzyme abnormalities, and cardiac dysfunction.[1]
Q2: What are the primary cellular mechanisms underlying this compound-induced cytotoxicity?
While specific data on this compound is limited, the cytotoxicity of related PPARγ agonists, such as thiazolidinediones (TZDs), is often linked to:
-
Mitochondrial Dysfunction: Some PPARγ agonists can impair mitochondrial function, which is a key mechanism of drug-induced liver injury.[2][3] This can involve inhibition of the mitochondrial respiratory chain, leading to decreased ATP production and increased reactive oxygen species (ROS) generation.[2][4]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to oxidative stress.[5][6] This can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[5][7]
-
Disruption of Cellular Signaling: Drug-induced toxicity can also arise from the disruption of critical cellular signaling pathways.[8]
Q3: Is the cytotoxicity of this compound directly related to PPARγ activation?
Not necessarily. Studies on other PPARγ agonists have suggested that their cytotoxic effects might be independent of PPAR activation, especially at higher concentrations.[9] The toxicity may result from off-target effects or the chemical properties of the compound itself.[6]
Troubleshooting Guide
Problem 1: High variability in cytotoxicity assay results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, introduction of bubbles during pipetting, or edge effects in the microplate.[5][10]
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be removed with a sterile pipette tip.[5]
-
To minimize edge effects, consider not using the outer wells of the microplate for measurements or filling them with sterile media or PBS.[10]
-
Perform measurements in triplicate and repeat experiments for reproducibility.[10]
-
Problem 2: High background signal in the negative control wells of a colorimetric assay (e.g., MTT, XTT).
-
Possible Cause: Contamination of the cell culture or reagents, or interference of the compound with the assay's chemical reactions.
-
Solution:
-
Regularly check cell cultures for contamination.
-
Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.
-
Ensure that the formazan (B1609692) crystals in an MTT assay are fully solubilized before reading the absorbance.[5]
-
Problem 3: Discrepancies between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, which may not always correlate directly with membrane integrity measured by an LDH release assay.[11][12]
-
Solution:
-
Use a combination of assays that measure different aspects of cell health, such as metabolic activity (MTT, XTT), membrane integrity (LDH release, Trypan Blue), and apoptosis (Annexin V/Propidium Iodide staining).[10][11] This multiparametric approach provides a more comprehensive understanding of the cytotoxic mechanism.
-
Strategies to Minimize this compound-Induced Cytotoxicity
1. Optimize Experimental Conditions:
-
Dose-Response and Time-Course Studies: Perform careful dose-response and time-course experiments to identify the lowest effective concentration and the optimal exposure time for your desired biological effect, while minimizing cytotoxicity.
-
Cell Type Selection: The choice of cell line is critical, as different cell types can have varying sensitivities to a compound.[10] Consider using cell lines relevant to the intended therapeutic target of this compound.
2. Co-treatment with Protective Agents:
-
Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants may offer a protective effect.[5] N-acetylcysteine (NAC) is a widely used antioxidant that acts as a precursor to glutathione (B108866) (GSH), a major cellular antioxidant, and can scavenge free radicals.[13][14]
-
Other Protective Compounds: Depending on the specific mechanism of toxicity, other agents that stabilize mitochondrial function or inhibit specific cell death pathways could be explored.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from cytotoxicity experiments. Actual values should be determined empirically for your specific cell line and experimental conditions.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 78 ± 6.1 |
| 50 | 45 ± 5.5 |
| 100 | 22 ± 4.3 |
| Calculated IC50 (µM) | ~55 |
This table illustrates hypothetical data from an MTT assay after 24-hour exposure.
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) (Mean ± SD) |
| Control | 100 ± 4.9 |
| This compound (50 µM) | 47 ± 5.1 |
| NAC (1 mM) | 98 ± 4.5 |
| This compound (50 µM) + NAC (1 mM) | 75 ± 6.3 |
This table shows hypothetical data demonstrating the potential protective effect of NAC against this compound-induced cytotoxicity.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[15] Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[15]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), to measure intracellular ROS levels.
-
Cell Treatment: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) and treat with this compound at various concentrations for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add medium containing 10 µM DCF-DA and incubate for 30-60 minutes at 37°C, protected from light.[16]
-
Data Acquisition: Wash the cells again with PBS to remove the excess probe. Add fresh PBS or medium and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the untreated control wells to determine the fold increase in ROS production.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical flowchart for troubleshooting this compound cytotoxicity.
References
- 1. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity due to mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troglitazone induces cytotoxicity in part by promoting the degradation of peroxisome proliferator-activated receptor γ co-activator-1α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria, ciglitazone and liver: a neglected interaction in biochemical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Frontiers | Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway [frontiersin.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Cytotoxicity of peroxisome proliferator-activated receptor alpha and gamma agonists in renal proximal tubular cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. scispace.com [scispace.com]
- 13. Effect of N-acetylcysteine on blood and tissue lipid peroxidation in lipopolysaccharide-induced obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Investigating the Cytotoxic Redox Mechanism of PFOS within Hep G2 by Hyperspectral Assisted-Scanning Electrochemical Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Farglitazar stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Farglitazar. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q2: How should I prepare this compound solutions for in vivo experiments?
For in vivo studies, it is best to prepare fresh working solutions on the day of use to ensure potency and consistency.[1][3] A common vehicle for solubilizing this compound for in vivo administration involves a multi-solvent system. For example, a clear solution can be achieved by sequentially dissolving the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2]
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound at room temperature?
There is limited public data on the stability of this compound at room temperature. As a precaution, prolonged storage at room temperature should be avoided. For short-term handling during experimental procedures, it is recommended to keep the compound and its solutions on ice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | - Verify that stock solutions have been stored at the correct temperature and for the recommended duration.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Prepare fresh working solutions for each experiment. |
| Incomplete dissolution of the compound. | - Ensure the appropriate solvent system is used.- Use sonication or gentle warming to aid dissolution, if necessary.- Visually inspect the solution for any precipitates before use. | |
| Precipitation of the compound in solution. | Low solubility in the chosen solvent or buffer. | - Refer to solubility data and consider alternative solvent systems.- Adjust the pH of the buffer if the compound's solubility is pH-dependent (specific data for this compound is not available). |
| Supersaturation of the solution. | - Prepare a less concentrated stock solution.- Ensure the solution is thoroughly mixed after each component is added during preparation. |
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Long-Term Storage (Solid) | Store in a cool, dry, and dark place. | General laboratory best practice. |
| Stock Solution Storage | -80°C for up to 6 months.-20°C for up to 1 month. | [1][2][3] |
| Freeze-Thaw Cycles | Avoid repeated cycles. Aliquot into single-use vials. | [2] |
| In Vivo Working Solutions | Prepare fresh on the day of use. | [1][3] |
| Light Exposure | Protect from light by using amber vials or foil. | General laboratory best practice. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][3]
-
Visualizations
Caption: Recommended workflow for this compound solution preparation and storage.
References
Technical Support Center: Overcoming Poor Bioavailability of Farglitazar in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farglitazar and facing challenges with its poor in vivo bioavailability.
FAQs: Understanding and Addressing this compound's Bioavailability Challenges
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][2][3][4][5] Its therapeutic potential is significant for conditions like type 2 diabetes. However, like many orally administered drugs, this compound's effectiveness can be limited by poor bioavailability, meaning a low fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. This is often due to poor aqueous solubility and/or low intestinal permeability.[6]
Q2: What are the likely reasons for this compound's poor bioavailability?
-
BCS Class II: High permeability, low solubility. In this case, the dissolution of the drug in the gastrointestinal fluids is the rate-limiting step for absorption.
-
BCS Class IV: Low permeability, low solubility. These drugs face the dual challenge of dissolving and then crossing the intestinal membrane.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral bioavailability of drugs like this compound. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[9][10]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly improve its solubility and dissolution.[11][12][13][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipidic excipients can improve its solubilization in the gastrointestinal tract and facilitate its absorption via the lymphatic pathway.[15][16][17][18][19]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its uptake by intestinal cells.[4][20][21]
Troubleshooting Guide: Common Issues in this compound Bioavailability Studies
This guide addresses specific issues that researchers may encounter during in vitro and in vivo experiments aimed at improving this compound's bioavailability.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | 1. Inappropriate formulation strategy. 2. Suboptimal excipient selection. 3. Drug recrystallization in the formulation. | 1. Re-evaluate Formulation: Consider alternative strategies. If using solid dispersion, try different polymers or drug-to-polymer ratios. For LBDDS, experiment with different oils, surfactants, and co-solvents. 2. Excipient Screening: Conduct a thorough screening of excipients for their ability to solubilize this compound.[9][22][23][24][25] 3. Characterize Solid State: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous state of this compound in solid dispersions. |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent formulation performance. 2. Food effects influencing absorption. 3. Animal model variability. | 1. Ensure Formulation Robustness: Tighten the manufacturing process controls for your formulation to ensure batch-to-batch consistency. 2. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption.[5] 3. Standardize Animal Studies: Use a consistent animal model (e.g., rats, beagle dogs) and standardize procedures for dosing and blood sampling.[3][26][27][28] |
| Poor in vitro-in vivo correlation (IVIVC). | 1. Dissolution method is not biorelevant. 2. Formulation behaves differently in vivo. 3. First-pass metabolism is significant. | 1. Biorelevant Dissolution Media: Use dissolution media that mimic the pH and composition of gastrointestinal fluids (e.g., FaSSIF, FeSSIF).[24][25][29][30] 2. Consider In Vivo Factors: The presence of bile salts and enzymes in the gut can significantly impact the performance of lipid-based formulations. In vitro lipolysis models can provide better in vivo prediction.[16] 3. Assess Metabolism: Investigate the potential for first-pass metabolism of this compound in the liver, which can reduce its bioavailability despite good absorption. |
| Precipitation of this compound in the GI tract. | 1. Supersaturation is not maintained. 2. pH changes in the GI tract cause precipitation. | 1. Use Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) in the formulation that can help maintain a supersaturated state of the drug in the gut. 2. pH-Independent Formulations: Develop formulations that are less sensitive to pH changes, such as certain types of solid dispersions or self-emulsifying drug delivery systems (SEDDS). |
Experimental Protocols
Preparation of a this compound Solid Dispersion (Hypothetical Example)
This protocol is based on a method for a similar PPAR agonist and can be adapted for this compound.[11]
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 1 g of this compound and 2 g of PVP K30.
-
Dissolve both components in 50 mL of methanol in a round-bottom flask by stirring.
-
Once a clear solution is obtained, evaporate the methanol using a rotary evaporator at 40°C under reduced pressure.
-
A thin film will form on the flask wall. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for drug content, solid-state properties (XRD, DSC), and dissolution behavior.
In Vitro Dissolution Testing of this compound Formulations
Objective: To assess the in vitro release profile of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate (SLS) to maintain sink conditions.
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Place a single dose of the this compound formulation (e.g., a capsule containing the solid dispersion equivalent to a specific dose) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Bioavailability Study in Rats (Hypothetical Workflow)
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.
Animal Model: Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the rats into two groups (n=6 per group).
-
Group 1 (Control): Administer an oral gavage of this compound suspension (e.g., in 0.5% carboxymethyl cellulose) at a dose of 10 mg/kg.
-
Group 2 (Test Formulation): Administer an oral gavage of the novel this compound formulation at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both groups.
-
Compare the AUC of the test formulation to the control to determine the relative bioavailability.
Visualizations
Caption: this compound's Mechanism of Action via the PPARγ Signaling Pathway.
Caption: Workflow for Developing and Evaluating a Bioavailability-Enhanced this compound Formulation.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Documents - Servicio Gallego de Salud [portalcientifico.sergas.gal]
- 3. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Solubility-Permeability Interplay in Facilitating the Prediction of Drug Disposition Routes, Extent of Absorption, Food Effects, Brain Penetration and Drug Induced Liver Injury Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanoparticle-based drug delivery systems: A promising approach for the treatment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fip.org [fip.org]
- 25. ns1.apeoc.org.br [ns1.apeoc.org.br]
- 26. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 27. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. dissolutiontech.com [dissolutiontech.com]
- 30. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
Adjusting Farglitazar treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving Farglitazar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a member of the nuclear receptor superfamily, PPARγ acts as a ligand-activated transcription factor. Upon binding by an agonist like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is crucial in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.
Q2: What are the common research applications for this compound?
This compound was initially developed for the treatment of type 2 diabetes and was also investigated for hepatic fibrosis.[1] In a research setting, it is primarily used to:
-
Investigate the role of PPARγ in various physiological and pathological processes.
-
Study adipocyte differentiation and lipid metabolism.
-
Explore potential therapeutic strategies for metabolic disorders and inflammatory diseases.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (generally below 0.1%) to avoid solvent-induced toxicity.[2][3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the desired final concentration immediately before use. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Q4: What is a typical dose range for this compound in animal studies?
In preclinical studies using mouse models of diabetes, such as db/db mice, effective oral doses of PPARγ agonists like muraglitazar (B1676866) have ranged from 0.03 to 50 mg/kg/day.[4][5] For this compound, a clinical trial in patients with chronic hepatitis C used daily doses of 0.5 mg and 1.0 mg.[1] The optimal dose for a specific animal study will depend on the animal model, the route of administration, and the experimental endpoint. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q5: How long should I treat my cells or animals with this compound?
The optimal treatment duration depends on the specific research question and experimental model.
-
In vitro: For cell-based assays measuring transcriptional activation, an incubation time of 16-24 hours is common.[6] For adipocyte differentiation studies, treatment can last for several days.[7][8]
-
In vivo: In animal models, treatment duration can range from a few days to several weeks. For example, studies in db/db mice have used treatment durations of 2 to 12 weeks.[4][9] A clinical trial of this compound for hepatic fibrosis had a treatment duration of 52 weeks.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| Low or no PPARγ activation in a reporter assay | - Compound inactivity: The this compound solution may have degraded. - Suboptimal concentration: The concentration of this compound may be too low. - Cellular issues: The reporter cells may not be responsive, or there may be issues with transfection efficiency. - Assay conditions: Incubation time may be too short. | - Prepare a fresh stock solution of this compound. - Perform a dose-response curve to determine the optimal concentration. - Use a positive control (e.g., rosiglitazone) to confirm cell responsiveness. Ensure proper cell line maintenance and transfection procedures. - Optimize the incubation time (typically 16-24 hours). |
| High background signal in a luciferase assay | - Cell lysis: Excessive cell death can release luciferase into the medium. - Reagent issues: The luciferase assay reagent may have high intrinsic background. | - Check cell viability using a cytotoxicity assay. - Use a fresh batch of luciferase assay reagent and follow the manufacturer's protocol carefully. |
| Precipitation of this compound in cell culture media | - Low solubility: this compound has low aqueous solubility. - High DMSO concentration: While this compound is soluble in DMSO, high concentrations of the stock solution added to aqueous media can cause precipitation. | - Ensure the final DMSO concentration is below 0.1%.[2][3] - Prepare a more dilute stock solution in DMSO if necessary. - Add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion. |
| Unexpected or off-target effects in vivo | - Compound-specific toxicity: Some PPAR agonists have been associated with adverse effects such as fluid retention, weight gain, and potential cardiotoxicity. - Activation of other PPAR isoforms: Although this compound is selective for PPARγ, high concentrations might activate other PPAR isoforms (α or δ). | - Carefully monitor animals for any signs of toxicity. - Include appropriate control groups (vehicle-treated animals). - Consider using lower, more specific concentrations of this compound. - Analyze the expression of target genes specific to other PPAR isoforms to check for off-target activation. |
| Variability in experimental results | - Inconsistent compound preparation: Variations in the preparation of this compound solutions. - Biological variability: Differences between cell passages or individual animals. - Inconsistent experimental procedures: Variations in incubation times, cell densities, or animal handling. | - Prepare fresh stock solutions for each experiment and use consistent dilution methods. - Use cells from the same passage number and randomize animals into treatment groups. - Standardize all experimental protocols and ensure consistent execution. |
Quantitative Data
Table 1: In Vitro Activity of this compound and other PPARγ Agonists
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | PPARγ Transactivation | - | Potent agonist activity reported | [10] |
| Rosiglitazone (B1679542) | PPARγ-GAL4 Luciferase Reporter | HEK293 | ~30 nM | [11] |
| Rosiglitazone | GeneBLAzer™ PPAR gamma DA | HEK 293H | ~30 nM | [6] |
Note: Specific EC50 values for this compound in various cell-based assays are not consistently reported in publicly available literature. Researchers should determine the EC50 empirically for their specific experimental system.
Table 2: Example of In Vivo Study Parameters for PPARγ Agonists in db/db Mice
| Parameter | Description | Reference |
| Animal Model | C57BL/KsJ-db/db mice (male) | [4][10] |
| Age | 8-10 weeks at the start of treatment | [10] |
| Treatment | Muraglitazar (PPARα/γ agonist) | [4] |
| Dose | 0.03 - 50 mg/kg/day (oral gavage) | [4] |
| Duration | 2 - 12 weeks | [4][9] |
| Vehicle | 0.5% methylcellulose (B11928114) | - |
| Key Endpoints | Plasma glucose, insulin (B600854), triglycerides, body weight, oral glucose tolerance test | [4][10] |
Experimental Protocols
Protocol 1: In Vitro PPARγ Activation using a Luciferase Reporter Assay
This protocol provides a general workflow for assessing this compound's ability to activate PPARγ in a cell-based luciferase reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
Luciferase assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A vector expressing Renilla luciferase can be co-transfected for normalization.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: After 24 hours of transfection, replace the medium with the this compound-containing medium. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 1 µM rosiglitazone).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the luciferase assay system manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Efficacy Study in a db/db Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a db/db mouse model of type 2 diabetes.
Materials:
-
Male db/db mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Glucometer and test strips
-
ELISA kits for insulin and triglycerides
Methodology:
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on their initial body weight and blood glucose levels.
-
Dosing: Prepare this compound formulations in the vehicle. Administer this compound or vehicle daily via oral gavage for the desired treatment duration (e.g., 4 weeks).
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Blood Glucose Measurement: Measure non-fasting or fasting blood glucose levels from tail vein blood at regular intervals (e.g., weekly).
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via oral gavage. Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.
-
Terminal Blood and Tissue Collection: At the end of the study, collect terminal blood samples for the analysis of plasma insulin and triglycerides using ELISA kits. Harvest tissues of interest (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of this compound treatment with the vehicle control.
Visualizations
References
- 1. This compound lacks antifibrotic activity in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Muraglitazar, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dual peroxisome proliferator-activated receptor alpha/gamma activator muraglitazar prevents the natural progression of diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Farglitazar vehicle control for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Farglitazar in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a PPARγ agonist, it binds to and activates PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation.[1][2] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]
Q2: What is the appropriate vehicle control for this compound in in vitro experiments?
The most common vehicle for dissolving this compound and other PPARγ agonists for in vitro studies is dimethyl sulfoxide (B87167) (DMSO). Therefore, the appropriate vehicle control is a solution containing the same concentration of DMSO as used to deliver this compound to the cells.[4][5] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[5]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture media after adding the this compound solution.
-
Inconsistent or lower-than-expected experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Final concentration exceeds solubility limit in aqueous media. | 1. Lower the final working concentration of this compound. 2. Perform a serial dilution of your this compound stock in pre-warmed (37°C) cell culture media. |
| Improper dilution method. | 1. Add the this compound stock solution dropwise to the cell culture media while gently swirling to ensure rapid and even dispersion. 2. Avoid adding the stock solution directly to cold media. |
| Highly concentrated stock solution. | Prepare an intermediate, less concentrated stock solution in DMSO before the final dilution into the aqueous cell culture medium. |
| Interaction with media components. | If precipitation persists, consider using a different formulation of basal media or a serum-free media if it is compatible with your cell line. |
Issue 2: Inconsistent or No Biological Activity Observed
Symptoms:
-
Lack of expected dose-dependent response.
-
High variability between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation of this compound. | 1. Prepare fresh this compound-containing media for each experiment. 2. For long-term experiments, change the media with freshly prepared this compound solution every 24-48 hours. 3. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Low expression of PPARγ in the cell line. | 1. Confirm the expression of PPARγ in your cell line using techniques like Western blot or qPCR. 2. Consider using a cell line known to have robust PPARγ expression. |
| Assay conditions are not optimal. | 1. Optimize the incubation time and concentration of this compound. 2. Ensure that other assay components (e.g., reporters, substrates) are functioning correctly. |
| Cell health is compromised. | 1. Monitor cell viability using methods like Trypan Blue exclusion or an MTT assay. 2. Ensure proper cell culture conditions (e.g., CO2, temperature, humidity). |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations. Add the stock solution dropwise while gently mixing.
-
The final DMSO concentration in the working solutions should not exceed 0.5%.
| Parameter | Recommendation |
| Stock Solution Solvent | 100% DMSO |
| Stock Solution Storage | -20°C or -80°C (aliquoted) |
| Working Solution Solvent | Cell Culture Medium |
| Final DMSO Concentration | ≤ 0.5% |
Visualizations
This compound Signaling Pathway
Caption: this compound activates PPARγ, leading to changes in gene expression.
Experimental Workflow for a PPARγ Reporter Assay
Caption: Workflow for a PPARγ reporter gene assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Farglitazar Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farglitazar and other PPARα/γ agonists in animal studies. The information provided is intended to help mitigate common side effects observed in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: this compound, a dual PPARα/γ agonist, and other glitazars have been associated with several side effects in animal models. The most frequently reported adverse events include edema (fluid retention), dose-dependent weight gain, and cardiotoxicity. In some rodent models, long-term administration has also been linked to an increased incidence of certain tumors.
Q2: Why was this compound discontinued (B1498344) in clinical trials?
A2: this compound was discontinued during Phase III clinical trials primarily due to evidence of edema in patients.[1] This adverse effect is a known class effect of thiazolidinediones and other PPARγ agonists.
Q3: Are the side effects observed in animal models relevant to human clinical outcomes?
A3: Animal models are crucial for identifying potential toxicities before human trials. While there can be species-specific differences, the side effects observed in animals, such as edema and cardiotoxicity, have often been translatable to humans and were the cause for the discontinuation of several glitazars. However, some findings, like certain types of rodent carcinogenicity, may be mediated by species-specific mechanisms and may not have direct clinical relevance to humans.
Troubleshooting Guides
Issue 1: Edema and Fluid Retention
Question: My animals are exhibiting significant edema after this compound administration. How can I mitigate this?
Answer: Edema is a common side effect of potent PPARγ agonists due to increased renal sodium reabsorption. Here are some strategies to investigate and potentially mitigate this effect:
-
Co-administration with an ENaC Inhibitor: The epithelial sodium channel (ENaC) in the collecting duct of the kidney is a key mediator of thiazolidinedione-induced fluid retention.[2][3] Co-administration of an ENaC inhibitor, such as amiloride (B1667095), has been shown to block this effect in wild-type mice.[2][4]
-
Monitoring Plasma Volume: Plasma volume expansion can be indirectly monitored by measuring changes in hematocrit, hemoglobin, and serum albumin concentrations. A significant reduction in these parameters can indicate fluid retention.[2]
-
Dose-Response Assessment: Evaluate if the edema is dose-dependent. A lower effective dose of this compound might provide the desired therapeutic effects with less severe fluid retention.
This model can be used to assess the acute inflammatory response and evaluate the potential of a test compound to either reduce inflammation or, in the case of some PPARγ agonists, potentially exacerbate edema.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer
-
This compound and test mitigation compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight with free access to water.
-
Administer this compound with or without the potential mitigating agent (e.g., amiloride) or vehicle orally.
-
After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vₜ) using a plethysmometer.[5]
-
Calculate the increase in paw volume (edema) as: Edema = Vₜ - V₀.
-
Analyze the data to determine if the mitigating agent reduces the expected this compound-induced edema.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours post-carrageenan) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.95 ± 0.06 | - |
| This compound | User-defined | Experimental Data | Experimental Data |
| This compound + Amiloride | User-defined + 10 | Experimental Data | Experimental Data |
| Indomethacin (Reference) | 10 | 0.45 ± 0.04 | 52.6 |
Note: The above table is a template. Users should populate it with their experimental data.
Issue 2: Cardiotoxicity
Question: I am concerned about the potential cardiotoxic effects of this compound in my long-term animal studies. What are the underlying mechanisms and how can I mitigate them?
Answer: Dual PPARα/γ agonists can cause cardiac dysfunction, which is linked to the suppression of the SIRT1-PGC1α axis, leading to reduced mitochondrial biogenesis and function.
-
Co-administration with a SIRT1 Activator: Resveratrol (B1683913), a known SIRT1 activator, has been shown to attenuate tesaglitazar-induced cardiac dysfunction in diabetic mice.[6] This suggests that co-treatment with a SIRT1 activator could be a viable mitigation strategy.
This protocol is adapted from a study that successfully used resveratrol to block the cardiotoxic effects of the dual PPARα/γ agonist tesaglitazar (B1683095) in diabetic mice.[6]
Animals:
-
Leptin receptor-deficient (db/db) mice (a model of type 2 diabetes)
Treatment Groups:
-
Control: Regular chow
-
This compound: Chow containing this compound (dose to be determined based on efficacy studies)
-
This compound + Resveratrol: Chow containing this compound and Resveratrol (e.g., 100 mg/kg body weight/day)
Procedure:
-
Treat the mice for a period of 6 weeks.
-
Monitor plasma triglycerides and glucose levels throughout the study.
-
At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., left ventricular fractional shortening).
-
Harvest heart tissue to measure the mitochondrial DNA to nuclear DNA ratio as an indicator of mitochondrial biogenesis.
-
Conduct Western blot analysis on heart tissue lysates to assess the acetylation status of PGC1α and the expression levels of SIRT1.
Data Presentation:
| Treatment Group | Left Ventricular Fractional Shortening (%) | Mitochondrial DNA/Nuclear DNA Ratio (Fold Change) |
| Control (db/db) | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data |
| This compound + Resveratrol | Experimental Data | Experimental Data |
Note: The above table is a template. Users should populate it with their experimental data based on the study by Nagareddy et al. (2014).
Issue 3: Weight Gain
Question: My animals are showing significant weight gain with this compound treatment that is not attributable to edema. How can I address this?
Answer: Weight gain is a known side effect of potent PPARγ agonists, primarily due to increased adipogenesis.
-
Selective PPAR Modulators (SPPARγMs): Consider using or developing SPPARγMs. These compounds are designed to selectively modulate PPARγ activity, aiming to retain the insulin-sensitizing effects while minimizing the adipogenic potential that leads to weight gain.[7][8]
-
Combination Therapy: Co-administration with a PPARδ agonist has been shown to attenuate weight gain in mice fed a high-fat diet.[1]
Animals:
-
C57BL/6J mice on a high-fat diet to induce obesity.
Treatment Groups:
-
Vehicle control
-
This compound (full agonist)
-
Selective PPAR Modulator (SPPARγM)
Procedure:
-
After the induction of obesity, randomize mice into treatment groups.
-
Administer the compounds daily for a specified period (e.g., 4 weeks).
-
Monitor body weight and food consumption regularly.
-
At the end of the study, measure fat mass and lean mass using techniques like DEXA or MRI.
-
Collect blood samples to analyze metabolic parameters such as glucose, insulin, and triglycerides.
Data Presentation:
| Treatment Group | Change in Body Weight (g) | Change in Fat Mass (g) | Food Intake ( g/day ) |
| Vehicle | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| SPPARγM | Experimental Data | Experimental Data | Experimental Data |
Note: The above table is a template. Users should populate it with their experimental data.
Issue 4: Potential for Renal and Hepatic Toxicity
Question: How should I monitor for and potentially mitigate renal and hepatic toxicity during this compound studies?
Answer: While some PPAR agonists have shown renoprotective effects in certain models, monitoring for renal and hepatic toxicity is crucial.
-
Renal Function Monitoring: Regularly monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. Urinalysis for proteinuria and microscopic hematuria can also be indicative of kidney damage.[9]
-
Hepatic Function Monitoring: Monitor liver enzyme levels (e.g., ALT, AST) in the serum. Histopathological examination of the liver at the end of the study is also recommended.
-
Nanoparticle-based Drug Delivery: To reduce systemic exposure and potential off-target toxicity, consider encapsulating this compound in nanoparticles designed to target specific tissues (e.g., liver or adipose tissue). This approach can enhance efficacy at the target site while minimizing exposure to other organs.[10]
Procedure:
-
Collect baseline blood and urine samples before initiating treatment.
-
During the study, collect blood samples at regular intervals (e.g., weekly or bi-weekly) via tail vein or saphenous vein for serum creatinine and BUN analysis.
-
Collect urine samples using metabolic cages to measure urinary protein excretion.
-
At the end of the study, perfuse and harvest the kidneys for histopathological analysis (e.g., H&E and PAS staining) to look for signs of glomerular or tubular damage.
Data Presentation:
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) | Urinary Protein Excretion (mg/24h) |
| Vehicle (Baseline) | Experimental Data | Experimental Data | Experimental Data |
| Vehicle (End of Study) | Experimental Data | Experimental Data | Experimental Data |
| This compound (Baseline) | Experimental Data | Experimental Data | Experimental Data |
| This compound (End of Study) | Experimental Data | Experimental Data | Experimental Data |
Note: The above table is a template. Users should populate it with their experimental data.
Visualizations
Caption: Experimental workflow for identifying and mitigating this compound side effects.
Caption: PPARγ-mediated edema and the inhibitory action of amiloride.
Caption: Mitigation of cardiotoxicity via SIRT1 activation by resveratrol.
References
- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones and Edema: Recent Advances in the Pathogenesis of Thiazolidinediones-Induced Renal Sodium Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of spironolactone and amiloride on thiazolidinedione-induced fluid retention in South Indian patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-based drug delivery systems: A promising approach for the treatment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of Farglitazar Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PPARγ agonist, Farglitazar. The goal is to address specific experimental challenges and improve the translational relevance of preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Studies
Q1: What is a recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 0.1 nM to 10 µM is recommended. An EC50 of 0.34 nM has been reported in a PPARγ reporter assay using CV-1 cells. However, the optimal concentration will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q2: My this compound treatment shows inconsistent or no effect on target gene expression (e.g., aP2) in 3T3-L1 preadipocytes. What could be the issue?
A2: Several factors can contribute to inconsistent results in 3T3-L1 differentiation and gene expression studies:
-
Cell Health and Passage Number: 3T3-L1 cells can lose their differentiation potential at high passage numbers. It is recommended to use cells below passage 10 for optimal and reproducible differentiation.
-
This compound Solubility and Stability: this compound is soluble in DMSO. Ensure your stock solution is properly dissolved and stored. Prepare fresh dilutions in culture media for each experiment, as the stability of this compound in aqueous solutions over time can be limited. Avoid repeated freeze-thaw cycles of the stock solution.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to PPARγ agonists, reducing their effective concentration. Consider using charcoal-stripped FBS to minimize this interference.
-
Induction Cocktail Composition: The standard differentiation cocktail (including insulin (B600854), dexamethasone, and IBMX) is critical. The addition of a PPARγ agonist like this compound should enhance, not replace, this induction.
Q3: I am observing high background or low signal in my PPARγ luciferase reporter assay with this compound. How can I troubleshoot this?
A3: High background or low signal in luciferase assays can be due to several factors:
-
Low Signal:
-
Transfection Efficiency: Optimize the transfection protocol for your specific cell line to ensure adequate expression of the PPARγ reporter construct.
-
Promoter Strength: If the reporter construct has a weak promoter, consider using a construct with a stronger promoter.
-
Reagent Quality: Ensure the luciferase substrate and other reagents are not expired and have been stored correctly.
-
-
High Background:
-
Cell Lysis: Incomplete cell lysis can lead to high background. Ensure you are using a suitable lysis buffer and protocol.
-
Promoter Activity: The basal activity of the promoter in your reporter construct might be high in your chosen cell line.
-
Plate Type: Use white, opaque-walled plates for luminescence assays to prevent well-to-well crosstalk.
-
Q4: Are there known off-target effects of this compound that I should be aware of in my in vitro studies?
A4: While this compound is a potent PPARγ agonist, some studies on other thiazolidinediones (TZDs) have reported effects on mitochondrial function. These effects may be independent of PPARγ activation. Consider performing mitochondrial function assays, such as measuring oxygen consumption rate (OCR), to assess for potential off-target mitochondrial effects, especially at higher concentrations.
Animal Studies
Q5: What are recommended animal models and dosing regimens for studying the in vivo effects of this compound on insulin resistance?
A5: Genetically obese and diabetic mouse models, such as the db/db mouse, are commonly used to evaluate the efficacy of PPARγ agonists. While specific dosing for this compound in these models is not extensively published, studies with other dual PPARα/γ agonists like Muraglitazar have used a wide dose range (0.03-50 mg/kg/day) in db/db mice, showing dose-dependent reductions in glucose and lipids. For initial studies with this compound, a dose-ranging study starting from 1-10 mg/kg/day administered orally would be a reasonable starting point.
Q6: My animal study with this compound shows improved glycemic control but is accompanied by significant weight gain and edema. Is this expected, and how can I interpret these results?
A6: Yes, this is a known class effect of potent PPARγ agonists. The weight gain is often attributed to a combination of fluid retention (edema) and increased adiposity. The edema is thought to be mediated by PPARγ's effects in the kidney, leading to sodium and water retention. When evaluating the translational potential of this compound, it is crucial to:
-
Monitor Body Weight and Fluid Balance: Carefully measure body weight, water intake, and urine output.
-
Assess for Edema: Visually inspect for peripheral edema and consider more quantitative measures if possible.
-
Cardiovascular Monitoring: Given the cardiovascular concerns with some PPARγ agonists, monitoring heart function (e.g., by echocardiography) in longer-term studies is advisable.
The challenge in translating this compound's metabolic benefits lies in dissociating them from these adverse effects.
Quantitative Data Summary
| Parameter | Compound | Cell Line | Assay | Value | Reference |
| In Vitro Potency | This compound | CV-1 | PPARγ Reporter Assay | EC50: 0.34 nM | [PMID: 11720854] |
| In Vitro Potency | Rosiglitazone | 3T3-L1 | Adipocyte Differentiation | 2 µM | [1] |
| Clinical Dose (Hepatic Fibrosis) | This compound | Human | Phase II Clinical Trial | 0.5 mg and 1.0 mg daily | [2] |
| Animal Dosing (Diabetes) | Muraglitazar (Dual PPARα/γ agonist) | db/db mice | Efficacy Study | 0.03 - 50 mg/kg/day (oral) | [3] |
Experimental Protocols
1. PPARγ Luciferase Reporter Gene Assay
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
-
Cell Seeding: Seed cells (e.g., HEK293T, CV-1) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a PPARγ expression vector, a PPRE-driven firefly luciferase reporter vector, and a constitutively active Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate for 18-24 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the this compound concentration to determine the EC50.
2. 3T3-L1 Adipocyte Differentiation Assay
This protocol is adapted from methods using Rosiglitazone and can be used as a starting point for this compound.[1][4]
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence. Maintain in a confluent state for an additional 2 days (contact inhibition).
-
Initiation of Differentiation (Day 0): Replace the medium with a differentiation medium (DM) containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Add this compound at various concentrations (e.g., 1 nM to 5 µM) or vehicle control.
-
Maintenance (Day 2): Replace the medium with a maintenance medium (MM) containing DMEM with 10% FBS and 10 µg/mL insulin, with or without this compound.
-
Feeding (Day 4 onwards): Replace the medium with fresh MM (with or without this compound) every 2 days.
-
Assessment of Differentiation (Day 8-12):
-
Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of adipogenic marker genes such as Pparg, Cebpa, and Fabp4 (aP2).
-
Visualizations
Caption: this compound activates PPARγ, leading to both therapeutic metabolic effects and adverse events.
Caption: A workflow for evaluating the translational relevance of this compound from in vitro to in vivo.
Caption: A logical flow for troubleshooting inconsistent in vitro results with this compound.
References
- 1. PPARγ Agonists: Blood Pressure and Edema [scholarworks.indianapolis.iu.edu]
- 2. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muraglitazar, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Farglitazar and Rosiglitazone in Adipocyte Differentiation: A Comparative Analysis
A comprehensive review of available data on the roles of Farglitazar and Rosiglitazone in promoting the differentiation of preadipocytes into mature adipocytes. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound and Rosiglitazone are both potent synthetic agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that functions as a master regulator of adipogenesis. While both compounds are expected to promote adipocyte differentiation through their shared mechanism of action, a direct comparative analysis is hampered by a notable scarcity of publicly available data for this compound's effects on adipogenesis. In contrast, Rosiglitazone has been extensively studied, and its role in promoting the differentiation of preadipocytes into mature adipocytes is well-documented.
This guide provides a detailed overview of the current understanding of Rosiglitazone's impact on adipocyte differentiation, supported by experimental data and protocols. The limited available information on this compound is also presented to offer as complete a picture as possible based on current scientific literature.
Introduction to PPARγ and Adipocyte Differentiation
Adipocyte differentiation, or adipogenesis, is the process by which undifferentiated fibroblast-like preadipocytes mature into lipid-laden, insulin-sensitive adipocytes. This process is orchestrated by a complex cascade of transcription factors, with PPARγ playing a central role. Activation of PPARγ by ligands initiates a transcriptional program that leads to the expression of genes responsible for the adipocyte phenotype, including those involved in lipid metabolism, glucose uptake, and the secretion of adipokines.
Both this compound (formerly GI262570) and Rosiglitazone belong to the thiazolidinedione (TZD) class of drugs, which are known for their insulin-sensitizing effects, primarily mediated through PPARγ activation.
Comparative Overview
A direct, quantitative comparison of this compound and Rosiglitazone in adipocyte differentiation is challenging due to the limited published research on this compound in this specific context. While both are potent PPARγ agonists, the nuances of their interaction with the receptor and the resulting downstream effects on adipogenesis have not been comparatively elucidated in the public domain.
| Feature | This compound (GI262570) | Rosiglitazone |
| Primary Target | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Peroxisome Proliferator-Activated Receptor γ (PPARγ) |
| Adipogenic Potential | Presumed to be high due to PPARγ agonism, but direct quantitative data is scarce. | High, extensively documented in vitro and in vivo. |
| Published Data on Adipocyte Differentiation | Very limited. | Extensive. |
This compound (GI262570) in Adipocyte Differentiation
Quantitative Data
| Parameter | Cell Type | Concentration | Result | Reference |
| PPARγ Activation | Not Available | Not Available | Not Available | |
| Gene Expression (e.g., aP2, LPL) | Not Available | Not Available | Not Available | |
| Lipid Accumulation (Oil Red O) | Not Available | Not Available | Not Available |
Rosiglitazone in Adipocyte Differentiation
Rosiglitazone is a well-established and potent inducer of adipocyte differentiation. It has been used extensively as a tool compound in research to study the mechanisms of adipogenesis.
Mechanism of Action
Rosiglitazone binds to and activates PPARγ, leading to a conformational change in the receptor. This allows for the recruitment of coactivator proteins and the subsequent transcription of target genes that drive the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This process involves the upregulation of other key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα) and the induction of genes involved in lipid metabolism and glucose transport.
Figure 1. Simplified signaling pathway of Rosiglitazone-induced adipocyte differentiation.
Quantitative Data
The following table summarizes representative quantitative data on the effects of Rosiglitazone on adipocyte differentiation from various studies.
| Parameter | Cell Type | Concentration | Result |
| PPARγ Activation | Transfected HEK293T cells | 1 µM | ~13-fold activation of a PPARγ reporter gene |
| Gene Expression (aP2/FABP4) | 3T3-L1 preadipocytes | 1 µM | Significant upregulation |
| Gene Expression (C/EBPα) | 3T3-L1 preadipocytes | 1 µM | Significant upregulation |
| Lipid Accumulation (Oil Red O) | 3T3-L1 preadipocytes | 1 µM | Marked increase in lipid droplet formation |
| Brown Adipogenesis (UCP-1 expression) | iMSCs | 2 µM | Upregulation of UCP-1, indicating browning |
Experimental Protocols
In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, often employing Rosiglitazone as a potent adipogenic agent.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
Rosiglitazone (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in Growth Medium until they reach confluence.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium. For the Rosiglitazone-treated group, add Rosiglitazone to the desired final concentration (e.g., 1 µM).
-
Maintenance (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium (with or without Rosiglitazone).
-
Maturation (Day 4 onwards): Replace the medium with fresh Insulin Medium (with or without Rosiglitazone) every two days.
-
Assessment of Differentiation (Day 8-10): Mature adipocytes with visible lipid droplets should be present. Differentiation can be assessed by Oil Red O staining.
Figure 2. Workflow for the in vitro differentiation of 3T3-L1 preadipocytes.
Oil Red O Staining for Lipid Accumulation
-
Wash the differentiated cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-15 minutes.
-
Wash the cells with water.
-
Lipid droplets will be stained red and can be visualized by microscopy.
-
For quantification, the stain can be eluted with isopropanol and the absorbance measured at a specific wavelength (e.g., 510 nm).
Conclusion
Rosiglitazone is a powerful and well-characterized inducer of adipocyte differentiation, acting as a potent agonist of PPARγ. Its effects on gene expression and lipid accumulation are extensively documented, making it a valuable tool for studying adipogenesis. In contrast, while this compound is also a PPARγ agonist and is presumed to have similar adipogenic properties, there is a significant lack of direct experimental evidence in the public domain to support a detailed comparative analysis with Rosiglitazone in the context of adipocyte differentiation. Further research is required to fully elucidate and quantify the adipogenic potential of this compound and to draw definitive comparisons with other members of the thiazolidinedione class.
A Comparative Analysis of Farglitazar and Pioglitazone on Insulin Sensitivity
A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of therapeutic agents targeting type 2 diabetes, insulin (B600854) sensitizers play a pivotal role. This guide provides a detailed comparison of two such agents: pioglitazone (B448), a well-established thiazolidinedione (TZD), and farglitazar (B1672056), a member of the glitazar class of drugs. While both aim to improve insulin sensitivity, their distinct mechanisms of action through peroxisome proliferator-activated receptor (PPAR) modulation lead to different physiological effects. Pioglitazone is a selective agonist for PPARγ, whereas this compound is a dual agonist for both PPARα and PPARγ.[1][2][3]
It is important to note that the clinical development of this compound was discontinued. Therefore, this guide will compare pioglitazone to the class of dual PPARα/γ agonists (glitazars), using data from compounds like muraglitazar (B1676866) and tesaglitazar (B1683095) as representative examples to infer the potential effects of this compound.
Mechanism of Action: A Tale of Two Receptors
Both pioglitazone and this compound exert their effects by binding to and activating PPARs, which are nuclear receptors that regulate gene expression.[4][5]
Pioglitazone: The PPARγ Specialist
Pioglitazone's primary mechanism involves the activation of PPARγ, which is highly expressed in adipose tissue, as well as in skeletal muscle and the liver.[6][7] This activation leads to a cascade of events that enhance insulin sensitivity:
-
Increased Glucose Uptake: Pioglitazone promotes the transcription of genes involved in glucose transport, such as GLUT4, leading to increased glucose uptake in muscle and fat cells.[4]
-
Adipose Tissue Remodeling: It influences the differentiation of preadipocytes into mature fat cells that are more insulin-sensitive and have a greater capacity for lipid storage.
-
Reduced Hepatic Glucose Production: By improving insulin signaling in the liver, pioglitazone helps to suppress gluconeogenesis.[8]
-
Modulation of Adipokines: Pioglitazone treatment is associated with a significant increase in the secretion of adiponectin, an insulin-sensitizing hormone, and a reduction in pro-inflammatory cytokines like TNF-α.[9][10]
This compound and the Glitazars: The Dual PPARα/γ Approach
As dual PPARα/γ agonists, glitazars like this compound offer a broader spectrum of metabolic effects.[1][11] In addition to the PPARγ-mediated improvements in insulin sensitivity similar to pioglitazone, the activation of PPARα, predominantly found in the liver, heart, and skeletal muscle, adds another layer of action:
-
Lipid Metabolism: PPARα activation stimulates the expression of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides and free fatty acids.[2][11] This lipid-lowering effect is a key differentiator from selective PPARγ agonists.
-
Improved Lipid Profile: This dual action is expected to lead to a more comprehensive improvement in the overall lipid profile, which is often dysregulated in individuals with insulin resistance.
Comparative Efficacy on Insulin Sensitivity: A Data-Driven Overview
The following table summarizes the quantitative effects of pioglitazone and representative dual PPARα/γ agonists on key markers of insulin sensitivity.
| Parameter | Pioglitazone | Dual PPARα/γ Agonists (e.g., Muraglitazar, Tesaglitazar) |
| HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) | Significant reduction[12][13] | Significant reduction[11][14] |
| Glucose Infusion Rate (GIR) in Euglycemic Clamp | Increased, indicating improved insulin sensitivity[15][16] | Increased, indicating improved insulin sensitivity[2][11] |
| Fasting Plasma Glucose | Significant reduction[3][13] | Significant reduction[17][18] |
| HbA1c | Significant reduction[3][13] | Significant reduction[19][20] |
| Adiponectin Levels | Significant increase[9][10][21] | Significant increase[17] |
| Triglyceride Levels | Reduction[13] | Significant reduction[14][17][18] |
| Free Fatty Acid (FFA) Levels | Reduction[13] | Significant reduction[17][18] |
Experimental Protocols: The Gold Standards for Assessing Insulin Sensitivity
The data presented above are derived from rigorous experimental methodologies. Below are detailed protocols for two key assays used to evaluate the efficacy of insulin-sensitizing drugs.
Hyperinsulinemic-Euglycemic Clamp
This technique is considered the gold standard for measuring insulin sensitivity in vivo.[15][22][23]
Objective: To quantify the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. A higher glucose infusion rate (GIR) indicates greater insulin sensitivity.
Procedure:
-
Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm for blood sampling.[23]
-
Insulin Infusion: A continuous infusion of insulin is administered to achieve a steady-state of hyperinsulinemia (e.g., 100 μU/mL).[24]
-
Glucose Infusion: A variable infusion of a glucose solution (e.g., 20% dextrose) is started. The rate of this infusion is adjusted frequently (e.g., every 5-10 minutes) based on blood glucose measurements to maintain euglycemia (normal blood glucose, typically around 90-100 mg/dL).[15][25]
-
Blood Sampling: Blood samples are taken at regular intervals to monitor plasma glucose and insulin concentrations.
-
Steady State: Once a steady state is achieved for both glucose and insulin levels (usually after 1.5-2 hours), the average GIR over a defined period (e.g., the last 30-60 minutes of the clamp) is calculated. This GIR is a direct measure of whole-body glucose disposal and thus, insulin sensitivity.[23]
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to handle an oral glucose load and is a common method to diagnose impaired glucose tolerance and type 2 diabetes.[26][27]
Objective: To measure the body's response to a standard dose of glucose by monitoring blood glucose levels over time.
Procedure:
-
Patient Preparation: The patient is required to fast overnight (for at least 8-12 hours).[27][28] For several days prior to the test, the patient should consume a diet with adequate carbohydrates.[28]
-
Fasting Blood Sample: A blood sample is taken to measure the fasting plasma glucose level.[27]
-
Glucose Administration: The patient drinks a standardized glucose solution (typically 75g of glucose dissolved in water) within a 5-minute timeframe.[26][29]
-
Timed Blood Samples: Blood samples are drawn at specific intervals after the glucose drink, commonly at 30, 60, 90, and 120 minutes.[27]
-
Data Analysis: The plasma glucose concentrations at each time point are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to provide a single value representing the overall glucose response.
Visualizing the Pathways and Processes
Signaling Pathways
The following diagram illustrates the distinct and overlapping signaling pathways of pioglitazone and this compound.
Caption: Signaling pathways of Pioglitazone and this compound.
Experimental Workflow
This diagram outlines the workflow for a clinical trial comparing the effects of these two drugs on insulin sensitivity.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
Pioglitazone, as a selective PPARγ agonist, has a well-documented efficacy in improving insulin sensitivity primarily through its actions on adipose tissue and glucose uptake.[5][30] this compound and other dual PPARα/γ agonists, by virtue of their combined action on both PPAR isoforms, offer the potential for a more comprehensive metabolic benefit, addressing both insulin resistance and dyslipidemia.[2][11] The choice between a selective PPARγ agonist and a dual PPARα/γ agonist would depend on the specific metabolic phenotype of the patient population and the desired therapeutic outcomes. While this compound's development was halted, the comparative data from other glitazars provide valuable insights for the continued development of novel insulin-sensitizing agents. Researchers and clinicians must consider the balance of glycemic control, lipid management, and potential side effect profiles when evaluating these different therapeutic strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The PPARα/γ Agonist, Tesaglitazar, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijshr.com [ijshr.com]
- 4. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pioglitazone: beyond glucose control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase in adiponectin levels during pioglitazone therapy in relation to glucose control, insulin resistance as well as ghrelin and resistin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pioglitazone increases circulating adiponectin levels and subsequently reduces TNF-alpha levels in Type 2 diabetic patients: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indirect comparison of efficacy and safety of chiglitazar and thiazolidinedione in patients with type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pioglitazone elicits long-term improvements in insulin sensitivity in patients with type 2 diabetes: comparisons with gliclazide-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dual PPARalpha/gamma agonist, ragaglitazar, improves insulin sensitivity and metabolic profile equally with pioglitazone in diabetic and dietary obese ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. The effect of pioglitazone on hepatic glucose uptake measured with indirect and direct methods in alloxan-induced diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muraglitazar, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tesaglitazar, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist, dose-dependently improves the metabolic abnormalities associated with insulin resistance in a non-diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic effects of muraglitazar in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aleglitazar, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pioglitazone-Mediated Changes in Lipoprotein Particle Composition Are Predicted by Changes in Adiponectin Level in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alliedacademies.org [alliedacademies.org]
- 23. metabolic-continuum-roundtable.com [metabolic-continuum-roundtable.com]
- 24. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. testmenu.com [testmenu.com]
- 29. mft.nhs.uk [mft.nhs.uk]
- 30. Pioglitazone increases insulin sensitivity by activating insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Fibrosis: A Comparative Guide to Farglitazar and Other PPARγ Agonists in Novel Research Models
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective anti-fibrotic therapies, researchers are exploring novel applications for existing compounds. This guide provides a comprehensive comparison of the peroxisome proliferator-activated receptor-gamma (PPARγ) agonist Farglitazar against other prominent alternatives in validated preclinical models of organ fibrosis. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to inform future research and development.
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant global health burden with limited therapeutic options. PPARγ agonists have emerged as a promising class of drugs due to their anti-inflammatory and metabolic regulatory functions, which are intricately linked to fibrotic processes. This compound, a potent PPARγ agonist, has been investigated for its anti-fibrotic potential, yielding varied results that underscore the need for further validation in diverse and robust experimental models.
Comparative Efficacy of PPARγ Agonists in Preclinical Fibrosis Models
To provide a clear and objective comparison, the following tables summarize the anti-fibrotic effects of this compound and its key alternatives—Rosiglitazone (B1679542), Pioglitazone, and the dual PPARα/γ agonist Saroglitazar—in established animal models of lung, liver, and kidney fibrosis.
Table 1: Antifibrotic Effects in Bleomycin-Induced Lung Fibrosis (Rat Model)
| Compound | Dosage | Key Findings | Quantitative Data (vs. Bleomycin (B88199) Control) |
| This compound | N/A | No direct preclinical data available in this model. | - |
| Rosiglitazone | 5 mg/kg/day (oral) | Attenuated lung injury and fibrosis. | Decreased lung hydroxyproline (B1673980) content, reduced lung fibrotic grading.[1] |
| Saroglitazar | 4 mg/kg/day (oral) | Significantly attenuated collagen deposition and inflammatory infiltration. | Downregulation of fibrotic markers (OPN, α-SMA) and pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). |
Table 2: Antifibrotic Effects in Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent Models)
| Compound | Dosage | Key Findings | Quantitative Data (vs. CCl4 Control) |
| This compound | 0.5 mg & 1.0 mg (human trial) | Lacked significant antifibrotic activity in patients with chronic hepatitis C and moderate fibrosis.[2][3] | No significant difference in α-SMA or collagen levels compared to placebo.[2] |
| Pioglitazone | 1 mg/kg (rat) & HFD (mouse) | Prevented pericentral fibrosis and reduced collagen deposition.[4][5] | Blunted the induction of α1(I)procollagen mRNA by approximately 33%.[4] Reduced mRNA levels of Col1a1, Timp1, Acta2, and Tgf-β by 45-70%.[5] |
Table 3: Antifibrotic Effects in Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis (Rat Model)
| Compound | Dosage | Key Findings | Quantitative Data (vs. UUO Control) |
| This compound | N/A | No direct preclinical data available in this model. | - |
| Saroglitazar | 3 mg/kg/day (oral) | Inhibited the accumulation of extracellular matrix and suppressed inflammatory markers.[6][7] | Decreased levels of collagen, hydroxyproline, MMP-9, α-SMA, and TGF-β.[6][7] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key fibrosis models cited in this guide.
Bleomycin-Induced Pulmonary Fibrosis Model (Rat)
Objective: To induce lung fibrosis in rats to evaluate the efficacy of anti-fibrotic compounds.
Procedure:
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Induction: A single intratracheal instillation of bleomycin (5 mg/kg) dissolved in sterile saline is administered to anesthetized rats. Control animals receive sterile saline only.
-
Treatment: Oral administration of test compounds (e.g., Rosiglitazone at 5 mg/kg/day) or vehicle begins on day 1 and continues for 14 days.[1]
-
Assessment of Fibrosis (Day 14 or 21):
-
Histopathology: Lungs are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. Fibrosis is scored using a semi-quantitative scale (e.g., Ashcroft score).
-
Hydroxyproline Assay: A portion of the lung tissue is homogenized and hydrolyzed. The hydroxyproline content, a major component of collagen, is measured spectrophotometrically as an indicator of total collagen content.
-
Immunohistochemistry: Lung sections are stained for α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Rodent)
Objective: To induce liver fibrosis in rodents to assess the efficacy of anti-fibrotic agents.
Procedure:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction: CCl4 is administered via intraperitoneal injection (e.g., 1 ml/kg body weight, twice weekly for 8 weeks) diluted in a vehicle like corn oil.[8] Control animals receive the vehicle only.
-
Treatment: The test compound (e.g., Pioglitazone at 1 mg/kg/day) or vehicle is administered orally daily throughout the CCl4 treatment period.[4]
-
Assessment of Fibrosis (at the end of the induction period):
-
Histopathology: Livers are excised, fixed, and sectioned. Sirius Red or Masson's trichrome staining is used to visualize and quantify the area of collagen deposition.
-
Hydroxyproline Assay: Liver tissue is processed to determine hydroxyproline content as a measure of total collagen.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of profibrotic genes such as Col1a1, Timp1, Acta2 (α-SMA), and Tgf-β using RT-qPCR.
-
Immunohistochemistry: Liver sections are stained for α-SMA to detect activated hepatic stellate cells.
-
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis Model (Rat)
Objective: To induce renal interstitial fibrosis in rats to test the efficacy of anti-fibrotic drugs.
Procedure:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction: Under anesthesia, the left ureter is ligated at two points with silk sutures through a flank incision. The contralateral (right) kidney serves as an internal control in some study designs, while a sham-operated group (undergoing the same surgical procedure without ligation) serves as the primary control.
-
Treatment: The test compound (e.g., Saroglitazar at 3 mg/kg/day) or vehicle is administered orally for a specified period, often 14 days, starting from the day of surgery.[6][7]
-
Assessment of Fibrosis (e.g., Day 14 post-ligation):
-
Histopathology: The obstructed kidney is harvested, fixed, and sectioned. Masson's trichrome or Sirius Red staining is performed to assess the extent of interstitial collagen deposition.
-
Immunohistochemistry: Kidney sections are stained for markers of fibrosis and inflammation, including α-SMA (myofibroblasts), F4/80 (macrophages), and TGF-β.
-
Western Blot Analysis: Protein is extracted from kidney tissue to quantify the expression levels of fibrotic markers such as α-SMA, collagen I, and TGF-β.
-
Biochemical Analysis: Kidney tissue homogenates can be used to measure levels of hydroxyproline and other markers like malondialdehyde (MDA) for oxidative stress.
-
Visualizing the Mechanism: PPARγ Agonist Signaling in Fibrosis
The anti-fibrotic effects of PPARγ agonists are primarily mediated through their interference with the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway. The following diagram illustrates this interaction.
Caption: Antifibrotic Mechanism of PPARγ Agonists.
Conclusion
The validation of this compound's anti-fibrotic effects in new and diverse preclinical models is an area ripe for investigation. While clinical data in liver fibrosis has been inconclusive, the broader class of PPARγ agonists consistently demonstrates anti-fibrotic potential across models of lung, liver, and kidney disease, primarily by antagonizing the TGF-β signaling pathway. The dual PPARα/γ agonist Saroglitazar also shows significant promise. This guide provides the foundational data and methodologies to encourage further, direct comparative studies. Such research is essential to delineate the precise therapeutic potential of this compound and to advance the development of effective anti-fibrotic treatments for a range of debilitating diseases.
References
- 1. Evaluation of the antifibrotic effect of fenofibrate and rosiglitazone on bleomycin-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. Assessment of Renal Fibrosis in Murine Diabetic Nephropathy Using Quantitative Magnetization Transfer MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioglitazone prevents early-phase hepatic fibrogenesis caused by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Saroglitazar attenuates renal fibrosis induced by unilateral ureteral obstruction via inhibiting TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Farglitazar: A Comparative Analysis with Other Selective PPARγ Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and adipogenesis. As a key therapeutic target for type 2 diabetes, numerous agonists have been developed. Farglitazar (GI262570) is a potent, non-thiazolidinedione (non-T'ZD) PPARγ agonist. This guide provides a comprehensive comparison of this compound with other selective PPARγ modulators (sPPARγMs) and full agonists, focusing on their performance backed by experimental data. We will delve into their binding affinities, transcriptional activation, in vitro and in vivo efficacy, and side effect profiles.
Comparative Analysis of PPARγ Modulators
This compound is a full PPARγ agonist, exhibiting efficacy comparable to the thiazolidinedione (TZD) class of drugs, such as Rosiglitazone (B1679542) and Pioglitazone. However, the field has evolved towards developing selective PPARγ modulators (sPPARγMs) like INT131, which aim to retain the therapeutic benefits of full agonists while minimizing adverse effects.
Binding Affinity and Transcriptional Activation
The affinity of a ligand for the PPARγ receptor and its ability to induce a conformational change that recruits coactivators are key determinants of its pharmacological activity.
| Compound | Type | Binding Affinity (Ki) for PPARγ | Transcriptional Activation (EC50) |
| This compound (GI262570) | Full Agonist | ~38 nM[5] | Not explicitly found, but characterized as a potent full agonist |
| Rosiglitazone | Full Agonist | ~38 nM[5] | ~60 nM[4] |
| Pioglitazone | Full Agonist | ~860 nM[5] | ~0.69 µM (690 nM)[6] |
| INT131 | sPPARγM | ~3.7-10 nM[1][2][3] | ~4-170 nM[2][3] |
Note: Values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vitro Efficacy: Adipocyte Differentiation
PPARγ activation is a master regulator of adipogenesis. The potential of these compounds to induce the differentiation of preadipocytes into mature adipocytes is a key in vitro measure of their activity.
| Compound | Effect on Adipocyte Differentiation |
| This compound | Potent inducer of adipogenesis, characteristic of a full agonist. |
| Rosiglitazone | Potent inducer of adipogenesis. |
| Pioglitazone | Inducer of adipogenesis. |
| INT131 | Minimal stimulation of adipocyte differentiation compared to full agonists.[1] |
In Vivo Efficacy and Side Effect Profile
The ultimate goal of PPARγ modulators is to improve insulin (B600854) sensitivity and lower blood glucose levels in diabetic models, with a favorable safety profile.
| Compound | In Vivo Efficacy (Glucose Lowering) | Key Side Effects |
| This compound | Potent glucose-lowering effects in animal models. | Edema/fluid retention, led to discontinuation of clinical trials.[7] |
| Rosiglitazone | Effective glucose-lowering in animal models and humans.[8] | Weight gain, fluid retention, increased risk of bone fractures.[9][10][11][12] |
| Pioglitazone | Effective glucose-lowering in animal models and humans. | Weight gain, fluid retention, increased risk of bone fractures. |
| INT131 | Potent glucose-lowering effects, comparable to Rosiglitazone.[13] | Significantly less weight gain and edema compared to full agonists in clinical trials; improved bone mass in animal models.[14] |
Experimental Protocols
PPARγ Competitive Binding Assay
This assay determines the affinity of a test compound for the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Preparation of Reagents:
-
Binding Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM EDTA, and 0.1 mg/ml bovine serum albumin (BSA).
-
Radioligand: [³H]-Rosiglitazone (specific activity ~50-80 Ci/mmol) at a final concentration of ~5 nM.
-
PPARγ LBD: Recombinant human PPARγ LBD.
-
Test Compounds: Serial dilutions of this compound, Rosiglitazone, Pioglitazone, and INT131.
-
-
Assay Procedure:
-
In a 96-well plate, combine the PPARγ LBD, [³H]-Rosiglitazone, and varying concentrations of the test compound in the binding buffer.
-
Incubate the mixture for a specified time (e.g., 2-4 hours) at 4°C to reach equilibrium.
-
Separate the bound from free radioligand using a filter-binding apparatus (e.g., GF/B filters pre-soaked in polyethyleneimine).
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][17][18]
-
PPARγ Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with:
-
An expression vector for the GAL4 DNA-binding domain fused to the PPARγ LBD.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, treat the cells with serial dilutions of the test compounds (this compound, Rosiglitazone, Pioglitazone, INT131) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the fold induction of luciferase activity against the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
In Vitro Adipocyte Differentiation Assay (Oil Red O Staining)
This assay visually and quantitatively assesses the extent of adipogenesis in a preadipocyte cell line (e.g., 3T3-L1) upon treatment with PPARγ modulators.
Methodology:
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and IBMX, along with the test compounds at various concentrations.
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compounds. Continue incubation for several more days until mature adipocytes are formed.
-
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets with a working solution of Oil Red O for 10-15 minutes.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
Visualizations
Caption: A simplified diagram of the PPARγ signaling pathway.
Caption: Workflow for comparing PPARγ modulators.
References
- 1. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INT 131 | PPARγ | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel specific peroxisome proliferator‐activated receptor γ (PPARγ) modulator YR4‐42 ameliorates hyperglycaemia and dyslipidaemia and hepatic steatosis in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. GI262570, a peroxisome proliferator-activated receptor {gamma} agonist, changes electrolytes and water reabsorption from the distal nephron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bone Is a Target for the Antidiabetic Compound Rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of rosiglitazone on bone quality in a rat model of insulin resistance and osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone induces decreases in bone mass and strength that are reminiscent of aged bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Specific Effects of Rosiglitazone on Bone Mass, Body Composition, and Serum Insulin-Like Growth Factor-I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Tissue Distribution Mediates Tissue-Dependent PPARγ Activation and Insulin Sensitization by INT131, a Selective PPARγ Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 19. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oil Red O staining and quantification of differentiation [bio-protocol.org]
- 21. Oil Red O Staining [protocols.io]
- 22. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 23. researchgate.net [researchgate.net]
Farglitazar and its Alternatives: A Comparative Analysis of PPARγ Agonists in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro effects of Farglitazar and other prominent peroxisome proliferator-activated receptor gamma (PPARγ) agonists, namely Rosiglitazone and Pioglitazone. While this compound's clinical development was discontinued, understanding its cellular effects in comparison to widely studied alternatives remains crucial for ongoing research in metabolic diseases and oncology.
This compound (also known as GI262570) is a potent and selective agonist of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism. Activation of PPARγ by agonists like this compound modulates the transcription of a suite of genes involved in insulin (B600854) sensitization, adipogenesis, and inflammation. Despite promising initial results, this compound's development was halted due to a lack of significant efficacy in clinical trials for hepatic fibrosis and concerns regarding adverse effects such as edema. In contrast, Rosiglitazone and Pioglitazone have been extensively studied and used clinically, providing a wealth of in vitro data across various cell lines.
This guide synthesizes available data to cross-validate the effects of these PPARγ agonists, highlighting their differential impacts on cellular processes such as proliferation, differentiation, and gene expression. Due to the limited availability of direct comparative in vitro studies involving this compound, this guide will focus on presenting the well-documented effects of Rosiglitazone and Pioglitazone in diverse cell line models, serving as a benchmark for the PPARγ agonist class.
Comparative Efficacy of PPARγ Agonists on Cellular Proliferation
The effect of PPARγ agonists on cell proliferation is context-dependent and varies significantly across different cell lines, particularly in cancer. The following table summarizes the observed effects of Rosiglitazone and Pioglitazone on the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Agonist | Effect on Proliferation | Concentration | Citation |
| HT29 | Colorectal Cancer | Pioglitazone | Increased | 20 µM - 80 µM | |
| HT29 | Colorectal Cancer | Rosiglitazone | Increased | 20 µM - 80 µM | |
| SW403 | Colorectal Cancer | Pioglitazone | Increased | Not Specified | |
| SW403 | Colorectal Cancer | Rosiglitazone | Increased | Not Specified | |
| NA | Oral Squamous Carcinoma | 15d-PGJ2 (natural agonist) | Decreased | 2.5 µM | |
| CA9-22 | Oral Squamous Carcinoma | 15d-PGJ2 (natural agonist) | Decreased | 2.5 µM | |
| NA | Oral Squamous Carcinoma | Ciglitazone | Decreased | 10 µM | |
| CA9-22 | Oral Squamous Carcinoma | Ciglitazone | Decreased | 10 µM | |
| Human Mammary Tumor Cell Lines | Breast Cancer | Rosiglitazone | Inhibited | Not Specified | |
| A549 | Lung Cancer | Ciglitazone | Inhibited | Not Specified | |
| BEL-7402 | Hepatocellular Carcinoma | Rosiglitazone | No significant effect alone | 30 µmol/L | |
| Huh7 | Hepatocellular Carcinoma | Rosiglitazone | No significant effect alone | Not Specified | |
| 5637 | Bladder Cancer | Rosiglitazone | Inhibited | > 10 µM | |
| T24 | Bladder Cancer | Rosiglitazone | Inhibited | > 10 µM |
Cross-Validation of Cytotoxic Effects in a Hepatic Cell Line
Hepatotoxicity is a known concern for some thiazolidinediones. The following table compares the cytotoxic effects of different PPARγ agonists on the human hepatoma cell line, HepG2.
| Agonist | Concentration for ~50% Viability (16h) | Concentration for ~70% Viability (16h) | Citation |
| Troglitazone | 30 µM | - | |
| Ciglitazone | 30 µM | - | |
| Rosiglitazone | - | 30 µM | |
| Pioglitazone | - | 30 µM |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of PPARγ agonists on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT29, SW403, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
PPARγ agonists (this compound, Rosiglitazone, Pioglitazone) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the PPARγ agonists in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes, a standard model to assess PPARγ agonist activity.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS and 1 µg/mL insulin)
-
PPARγ agonists
-
Oil Red O staining solution
-
10% formalin
-
Microscope
Procedure:
-
Cell Culture: Culture 3T3-L1 cells in DMEM with 10% calf serum until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing the PPARγ agonist or vehicle control.
-
Maturation: After 2-3 days, replace the differentiation medium with insulin medium containing the test compound.
-
Maintenance: Replace the insulin medium every 2-3 days until day 8-10, by which time mature adipocytes with visible lipid droplets should have formed.
-
Staining:
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-15 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
-
Quantification (Optional): Elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at 520 nm.
Visualizing the PPARγ Signaling Pathway and Experimental Workflows
To better understand the mechanisms of action and the experimental procedures involved in studying this compound and its alternatives, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of PPARγ agonists.
Caption: Experimental workflow for the MTT cell proliferation assay.
A Comparative Guide for Researchers: Farglitazar vs. Dual PPARα/γ Agonists like Muraglitazar
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxisome proliferator-activated receptor (PPAR) agonists, Farglitazar and the dual PPARα/γ agonist Muraglitazar (B1676866). The information presented is collated from preclinical and clinical studies to support research and drug development efforts in metabolic and related diseases.
Overview and Mechanism of Action
Peroxisome proliferator-activated receptors are nuclear hormone receptors that play crucial roles in regulating glucose and lipid metabolism.[1] Agonists of these receptors have been a major focus of drug development for type 2 diabetes and dyslipidemia.
This compound is a selective agonist for PPARγ.[2] PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis, fat storage, and insulin (B600854) sensitivity.[3] Activation of PPARγ by agonists like this compound leads to improved insulin sensitivity and glucose uptake in peripheral tissues.[3]
Muraglitazar , in contrast, is a dual agonist, activating both PPARα and PPARγ.[4] PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[5] Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.[5] By activating both receptors, dual agonists like Muraglitazar aim to provide a comprehensive treatment for the multifaceted metabolic abnormalities seen in type 2 diabetes, addressing both hyperglycemia and dyslipidemia.[4]
In Vitro Activity
The following table summarizes the in vitro potency of this compound and Muraglitazar on human PPARα and PPARγ receptors.
| Compound | Target | EC50 (nM) | Reference |
| This compound | PPARγ | 0.20 ± 0.05 | [6] |
| PPARα | 250 ± 35 | [6] | |
| Muraglitazar | PPARγ | 110 | [7] |
| PPARα | 320 | [7] |
Preclinical and Clinical Efficacy
Both this compound and Muraglitazar underwent extensive preclinical and clinical evaluation. This section summarizes key findings from these studies.
This compound
This compound was primarily investigated for its insulin-sensitizing effects in type 2 diabetes and for its potential anti-fibrotic effects in liver disease. While showing promise in preclinical models, its clinical development was ultimately halted. A significant phase II clinical trial in patients with chronic hepatitis C and hepatic fibrosis found that this compound did not produce any significant anti-fibrotic effects compared to placebo. The development for type 2 diabetes was also discontinued (B1498344) after phase III trials.[8]
Muraglitazar
Muraglitazar demonstrated efficacy in improving both glycemic control and lipid profiles in patients with type 2 diabetes. Clinical trials showed that Muraglitazar led to significant reductions in hemoglobin A1c (HbA1c) and triglycerides, along with an increase in high-density lipoprotein (HDL) cholesterol.[9][10]
The following table summarizes key efficacy data from a 24-week, dose-ranging study of Muraglitazar in treatment-naïve patients with type 2 diabetes.
| Treatment (Dose) | Mean Change in HbA1c from Baseline | Mean Change in Triglycerides from Baseline (at 12 weeks) | Mean Change in HDL Cholesterol from Baseline (at 12 weeks) | Reference |
| Muraglitazar (0.5 mg) | -0.25% | -4% | +6% | [9] |
| Muraglitazar (1.5 mg) | -0.99% | -21% | +13% | [9] |
| Muraglitazar (5 mg) | -1.45% | -33% | +18% | [9] |
| Muraglitazar (10 mg) | -1.61% | -38% | +21% | [9] |
| Muraglitazar (20 mg) | -1.76% | -41% | +23% | [9] |
| Pioglitazone (15 mg) | -0.57% | -9% | +10% | [9] |
Despite its metabolic benefits, the development of Muraglitazar was discontinued due to significant cardiovascular safety concerns.[11][12] An analysis of pooled data from clinical trials revealed an increased risk of major adverse cardiovascular events, including myocardial infarction, stroke, and congestive heart failure, in patients treated with Muraglitazar compared to placebo or pioglitazone.[11][12]
Signaling Pathways
The activation of PPARα and PPARγ by their respective agonists initiates a cascade of molecular events that lead to the observed metabolic effects.
PPARγ Signaling Pathway
Dual PPARα/γ Signaling Pathway
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of PPAR agonists.
PPAR Activation Assay (Cell-Based Luciferase Reporter Assay)
Objective: To determine the functional potency of a compound in activating PPARα or PPARγ.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T, CV-1) is cultured in appropriate media.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for the full-length human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).
-
A control plasmid expressing a reporter like β-galactosidase or Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound, Muraglitazar) or a vehicle control for 24-48 hours.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the normalization reporter is also measured.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the control reporter signal. The data are then plotted against the compound concentration, and the EC50 value (the concentration at which 50% of the maximal response is observed) is determined using a non-linear regression analysis.
Glucose Uptake Assay in Adipocytes or Myotubes
Objective: To assess the effect of a compound on insulin-stimulated glucose uptake in target cells.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes, or primary myoblasts are differentiated into myotubes.
-
Serum Starvation: Differentiated cells are serum-starved for several hours to reduce basal glucose uptake.
-
Compound Incubation: Cells are pre-incubated with the test compound or vehicle for a specified period (e.g., 24 hours).
-
Insulin Stimulation: Cells are then stimulated with a submaximal concentration of insulin (e.g., 100 nM) for a short period (e.g., 30 minutes). A set of cells is left unstimulated to measure basal uptake.
-
Glucose Uptake Measurement: Radiolabeled 2-deoxy-D-[³H]glucose is added to the medium, and uptake is allowed to proceed for a short time (e.g., 5-10 minutes).
-
Termination of Uptake: The uptake is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity incorporated into the cells is measured using a scintillation counter.
-
Data Analysis: Glucose uptake is expressed as picomoles or nanomoles of 2-deoxyglucose per milligram of protein per minute. The fold-stimulation by insulin is calculated by dividing the insulin-stimulated uptake by the basal uptake.
Conclusion
This compound, a selective PPARγ agonist, and Muraglitazar, a dual PPARα/γ agonist, represent two distinct approaches to targeting the PPAR system for the treatment of metabolic diseases. While both showed promise in preclinical and early clinical studies, their development was ultimately halted due to lack of efficacy in a specific indication (this compound for hepatic fibrosis) or significant safety concerns (Muraglitazar's cardiovascular risk).
The data and methodologies presented in this guide offer valuable insights for researchers working on the next generation of PPAR modulators. A thorough understanding of the distinct roles of PPARα and PPARγ, coupled with a careful evaluation of both efficacy and safety, will be critical for the successful development of new therapies for type 2 diabetes and related metabolic disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic effects of muraglitazar in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of muraglitazar: a double-blind, 24-week, dose-ranging study in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of tesaglitazar, a dual PPAR alpha/gamma agonist, on glucose and lipid abnormalities in patients with type 2 diabetes: a 12-week dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muraglitazar: A dual peroxisome proliferator-activated receptor | www.wenxuecity.com [wenxuecity.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Replicating Farglitazar Study Results: A Comparative Analysis of PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
Farglitazar, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, was once a promising candidate for the treatment of type 2 diabetes. Despite its development being discontinued (B1498344) in Phase III clinical trials due to safety concerns, the extensive research conducted on this compound provides valuable insights into the therapeutic potential and challenges associated with PPARγ agonists. This guide offers a comparative analysis of this compound with other notable PPARγ agonists, namely Pioglitazone and Rosiglitazone, supported by experimental data from published studies.
Quantitative Data Comparison
The following tables summarize the key efficacy data from clinical trials involving this compound and its comparators.
Table 1: this compound Efficacy in Chronic Hepatitis C
| Treatment Group (52 weeks) | N | Median Change in α-Smooth Muscle Actin (SMA) (%) | Median Change in Collagen (%) |
| Placebo | - | +49 | +27 |
| This compound (0.5 mg) | - | +58 | +31 |
| This compound (1.0 mg) | - | +52 | +31 |
| Data from a study in patients with chronic hepatitis C and moderate fibrosis. The study concluded that this compound did not significantly affect stellate cell activation or fibrosis[1]. |
Table 2: Comparative Efficacy of PPARγ Agonists in Type 2 Diabetes
| Drug | Dose | Study Duration | Mean Change in HbA1c (%) | Mean Change in Fasting Plasma Glucose (mg/dL) |
| This compound | - | - | Data Not Available | Data Not Available |
| Pioglitazone | 15 mg | 16 weeks | -1.0 | -34.5 |
| 30 mg | 16 weeks | -1.3 | -48.0 | |
| 45 mg | 26 weeks | -1.6 (vs. placebo) | -65.3 (vs. placebo) | |
| Rosiglitazone | 4 mg | 16 weeks | - | ↓ (significant) |
| Quantitative data from this compound's phase III clinical trials in type 2 diabetes are not publicly available following the discontinuation of its development. Data for Pioglitazone and Rosiglitazone are presented from separate clinical trials for comparative context[1][2]. Rosiglitazone treatment was associated with a significant decrease in fasting plasma glucose concentrations[1]. |
Experimental Protocols
Clinical Trial Protocol: this compound in Chronic Hepatitis C
A multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the antifibrotic effect of this compound in patients with chronic hepatitis C who had not responded to standard therapy.
-
Participants: 265 patients with Ishak fibrosis stages 2-4.
-
Intervention: Patients were randomly assigned to receive once-daily doses of 0.5 mg this compound, 1.0 mg this compound, or a placebo for 52 weeks.
-
Primary Endpoints: Changes in the levels of alpha-smooth muscle actin (SMA) expression and collagen, assessed by morphometry and ranked histological assessments of liver biopsy samples taken at baseline and at 52 weeks[1].
Preclinical Study Protocol: PPARγ Agonist in an Animal Model of Obesity and Insulin (B600854) Resistance
This protocol outlines a typical preclinical study to evaluate the in vivo effects of a PPARγ agonist on glucose metabolism and gene expression in an animal model.
-
Animal Model: Obese Zucker (fa/fa) rats, a model of genetic obesity and insulin resistance.
-
Intervention: Treatment with the PPARγ agonist (e.g., Pioglitazone) for a specified duration (e.g., 4 weeks).
-
Assessments:
-
Metabolic Parameters: Monitoring of blood glucose levels, insulin sensitivity, and body weight.
-
Gene Expression Analysis: Measurement of the expression of genes involved in lipid metabolism (e.g., insulin-responsive GLUT, fatty acid synthase, phosphoenolpyruvate (B93156) carboxykinase) and adipocyte differentiation in adipose tissue.
-
Histological Analysis: Examination of adipose tissue to assess changes in adipocyte morphology and number[2].
-
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway in Insulin Resistance
This compound, like other thiazolidinediones (TZDs), exerts its effects by activating PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the transcription of a suite of genes that enhance insulin sensitivity.
This compound activating the PPARγ signaling pathway.
Experimental Workflow for PPARγ Agonist Screening
The following diagram illustrates a typical workflow for screening and validating potential PPARγ agonists.
Workflow for identifying and validating PPARγ agonists.
References
Farglitazar's Efficacy in Thiazolidinedione-Resistant Models: A Comparative Guide
Introduction
Farglitazar is a potent, non-thiazolidinedione (TZD) agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Developed by GlaxoSmithKline, it reached Phase III clinical trials for type 2 diabetes before its development was discontinued. Like other PPARγ agonists such as Rosiglitazone and Pioglitazone (B448), this compound was designed to enhance insulin (B600854) sensitivity. However, a significant challenge in TZD therapy is the emergence of resistance, where the drugs become less effective over time. Due to its discontinuation, there is a notable absence of direct experimental data evaluating this compound's efficacy specifically in models of TZD resistance.
This guide provides a comparative framework for researchers, scientists, and drug development professionals. In the absence of direct data for this compound, we will first explore the known mechanisms of TZD resistance. We will then present comparative data from head-to-head studies of other TZDs to serve as a proxy for how such evaluations are conducted. Finally, we will provide detailed experimental protocols and workflows that would be necessary to assess the efficacy of a compound like this compound in TZD-resistant models.
Understanding Thiazolidinedione Resistance
Thiazolidinediones exert their insulin-sensitizing effects primarily by activating PPARγ, a nuclear receptor highly expressed in adipose tissue.[1] Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, promoting adipocyte differentiation and fatty acid uptake.[1][2] This reduces circulating free fatty acids, which in turn improves insulin sensitivity in muscle and liver.[1] Resistance to TZDs is a complex phenomenon, with several proposed mechanisms:
-
Altered PPARγ Activity: Changes in the expression or post-translational modifications of PPARγ itself can reduce its responsiveness to TZD binding.
-
Inflammation: Chronic low-grade inflammation, often present in obese and insulin-resistant states, can interfere with PPARγ signaling pathways.[3]
-
Mitochondrial Dysfunction: Impaired mitochondrial function in adipose tissue has been linked to insulin resistance and may blunt the therapeutic effects of TZDs.[3]
-
Adipokine Dysregulation: Altered secretion of adipokines (hormones from fat cells) like adiponectin and resistin can contribute to a state of insulin resistance that is less responsive to TZD treatment.[1]
Comparative Efficacy of TZDs (Rosiglitazone vs. Pioglitazone)
While direct data for this compound in resistant models is unavailable, head-to-head comparisons of Rosiglitazone and Pioglitazone in patients with type 2 diabetes provide a valuable reference for key metabolic parameters. These studies demonstrate that while both drugs improve glycemic control, they have differential effects on lipid profiles.[4][5][6]
| Parameter | Rosiglitazone (4-8 mg/day) | Pioglitazone (30-45 mg/day) | Between-Treatment Significance |
| Glycemic Control | |||
| Hemoglobin A1c | Similar Reduction | Similar Reduction | No Significant Difference[5] |
| Insulin Sensitivity (Matsuda Index) | Significant Increase | Significant Increase | No Significant Difference[5] |
| Lipid Profile | |||
| Triglycerides | Increase of 13.1 mg/dL[6] | Reduction of 51.9 mg/dL[6] | P < 0.001[6] |
| HDL Cholesterol | Increase of 2.4 mg/dL[6] | Increase of 5.2 mg/dL[6] | P < 0.001[6] |
| LDL Cholesterol | Increase of 21.3 mg/dL[6] | Increase of 12.3 mg/dL[6] | P < 0.001[6] |
| LDL Particle Concentration | Increased[6] | Reduced[6] | P < 0.001[6] |
| LDL Particle Size | Increased[6] | Greater Increase[6] | P = 0.005[6] |
| Adipokines | |||
| Adiponectin | Significant Increase[5] | Significant Increase[5] | No Significant Difference[5] |
| TNF-α | Significant Decrease[5] | Significant Decrease[5] | No Significant Difference[5] |
This table summarizes data from comparative studies in TZD-sensitive populations and serves as an example of the endpoints used to evaluate and compare these agents. The data is not from TZD-resistant models.
Experimental Protocols
To rigorously evaluate the efficacy of a compound like this compound in TZD-resistant models, a series of in vitro and in vivo experiments would be required.
Development of a TZD-Resistant Cell Line
This protocol describes how to generate a cell line that exhibits resistance to a TZD, which can then be used for in vitro screening.[7][8][9]
Objective: To induce resistance in an adherent cell line (e.g., 3T3-L1 preadipocytes) by continuous exposure to increasing concentrations of a TZD (e.g., Rosiglitazone).
Methodology:
-
Determine Initial IC50: Culture parental 3T3-L1 cells and determine the half-maximal inhibitory concentration (IC50) of Rosiglitazone on cell viability or a relevant metabolic endpoint.[9]
-
Initial Exposure: Seed parental cells and expose them to Rosiglitazone at a starting concentration equal to the determined IC50.[9]
-
Dose Escalation: A significant number of cells will initially die.[9] The surviving cells are allowed to proliferate until they reach 70-80% confluency. These cells are then subcultured into a new flask with the same concentration of Rosiglitazone.[9]
-
Stepwise Increase: Once the cells demonstrate stable proliferation (a consistent doubling time) at a given concentration, the concentration of Rosiglitazone is gradually increased by 1.5 to 2-fold.[9]
-
Iterative Process: This process of dose escalation and cell expansion is repeated over several months.[9]
-
Confirmation of Resistance: The resulting cell line is considered resistant when it can proliferate in a concentration of Rosiglitazone that is at least 10-fold higher than the initial IC50 of the parental line.[9] The resistance phenotype should be confirmed by re-evaluating the IC50.[8]
In Vitro Glucose Uptake Assay
This assay measures the ability of a compound to stimulate glucose uptake in adipocytes, a key indicator of insulin-sensitizing activity.[10][11][12]
Objective: To quantify 2-deoxyglucose (2-DG) uptake in both parental (TZD-sensitive) and TZD-resistant adipocytes following treatment with a test compound.
Methodology:
-
Cell Preparation: Seed 3T3-L1 adipocytes (both sensitive and resistant strains) in a 96-well plate. Allow them to mature.
-
Serum Starvation: Wash the mature adipocytes twice with PBS and then starve them in a serum-free medium overnight to increase glucose uptake sensitivity.[11][12]
-
Glucose Starvation: The next day, wash the cells three times with PBS. Pre-incubate them with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer containing 2% BSA for 40-60 minutes to starve them of glucose.[10][11]
-
Compound Treatment: Treat the cells with the test compound (e.g., this compound at various concentrations), a positive control (e.g., insulin), or a vehicle control for 1 hour.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose (a radiolabeled glucose analog) or 2-NBDG (a fluorescent glucose analog) to the cells and incubate for a defined period (e.g., 10-60 minutes).[1][10]
-
Washing: Stop the uptake by washing the cells three times with ice-cold PBS.[10]
-
Cell Lysis and Quantification: Lyse the cells using an appropriate extraction buffer.[12] If using a radiolabeled analog, the radioactivity of the lysate is measured using a scintillation counter.[1] If using a fluorescent analog, the fluorescence is measured using a plate reader at λex = 485 nm and λem = 535 nm.[10] The amount of internalized analog is directly proportional to the rate of glucose uptake.
In Vivo Assessment of Insulin Sensitivity in Animal Models
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing in vivo insulin action.[13][14] This would be performed in an animal model of TZD resistance.
Objective: To measure whole-body and tissue-specific glucose disposal in response to insulin in TZD-resistant animals treated with a test compound.
Methodology:
-
Animal Model: Use a relevant animal model of insulin resistance (e.g., db/db mice, Zucker fatty rats, or high-fat diet-induced obese mice). TZD resistance can be confirmed by a lack of glycemic improvement after a standard course of Rosiglitazone treatment.
-
Surgical Preparation: Perform surgery to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow animals to recover for approximately 4 days.[13]
-
Experimental Setup: After an overnight fast, the conscious, unrestrained animal is placed in the experimental setup. A continuous infusion of a glucose tracer (e.g., [3-3H]glucose) is started to measure basal glucose turnover.
-
Clamp Procedure: After a basal period, a continuous infusion of insulin is started. The arterial blood glucose level is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (a normal blood glucose level).
-
Glucose Disposal Rate: The glucose infusion rate required to maintain euglycemia during the steady-state period of the clamp is a measure of whole-body insulin sensitivity.
-
Tissue-Specific Uptake: A second tracer, such as 2-deoxy-D-[14C]glucose, can be administered during the clamp to measure the glucose uptake in individual tissues (e.g., skeletal muscle, adipose tissue, heart).[15]
-
Data Analysis: Compare the glucose infusion rates and tissue-specific glucose uptake between vehicle-treated and compound-treated TZD-resistant animals to determine the efficacy of the test compound.
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway and potential points of therapeutic resistance.
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing efficacy in TZD-resistant models.
References
- 1. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison: Pioglitazone and Rosiglitazone in Type 2 Diabetes [medscape.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2.8. Glucose Uptake Measurement in Adipocytes [bio-protocol.org]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Farglitazar and Other Investigational PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and inflammation. As a key therapeutic target for type 2 diabetes, numerous PPARγ agonists have been developed. While the thiazolidinedione (TZD) class, including rosiglitazone (B1679542) and pioglitazone, has seen clinical success, concerns regarding side effects such as weight gain, fluid retention, and cardiovascular risks have spurred the development of a new generation of investigational PPARγ agonists. This guide provides a head-to-head comparison of Farglitazar with other notable investigational PPARγ agonists—Aleglitazar, Muraglitazar (B1676866), and Tesaglitazar—all of which have been discontinued (B1498344) in various stages of clinical development. This comparative analysis aims to offer valuable insights into their pharmacological profiles, efficacy, and safety, thereby informing future drug discovery and development efforts in this space.
Comparative Analysis of Investigational PPARγ Agonists
This section provides a detailed comparison of this compound, Aleglitazar, Muraglitazar, and Tesaglitazar, focusing on their in vitro potency, and a summary of their clinical outcomes and reasons for discontinuation.
In Vitro Potency at PPAR Subtypes
The following table summarizes the reported half-maximal effective concentrations (EC50) of the investigational agonists for the human PPARγ and PPARα receptors. These values indicate the concentration of the agonist required to elicit a half-maximal response in in vitro transactivation assays. A lower EC50 value signifies higher potency.
| Compound | PPARγ EC50 (nM) | PPARα EC50 (nM) | PPAR Selectivity |
| This compound | 450[1] | >10,000[1] | Selective for PPARγ |
| Aleglitazar | 9 | 5 | Dual PPARα/γ Agonist |
| Muraglitazar | 110[2] | 320[2] | Dual PPARα/γ Agonist |
| Tesaglitazar | ~200[3] | 3,600 (human)[3] | Dual PPARα/γ Agonist |
Note: The EC50 values are sourced from different studies and should be compared with caution as experimental conditions may have varied.
Clinical Efficacy and Safety Summary
The following table outlines the key clinical findings and the ultimate fate of these investigational PPARγ agonists. While all showed promise in preclinical models and early clinical trials for improving glycemic control and lipid profiles, they were ultimately discontinued due to safety concerns.
| Compound | Therapeutic Target | Key Efficacy Findings | Reason for Discontinuation |
| This compound | Type 2 Diabetes, Hepatic Fibrosis | Showed glycemic control benefits in type 2 diabetes patients.[1] However, it lacked antifibrotic activity in patients with chronic hepatitis C infection.[4][5] | Development was discontinued after Phase III trials for type 2 diabetes and Phase II trials for hepatic fibrosis due to evidence of edema and lack of efficacy in fibrosis.[6] |
| Aleglitazar | Type 2 Diabetes | Demonstrated improvements in glycemic control and lipid profiles in patients with type 2 diabetes.[7][8] | Development was halted in Phase III trials due to safety concerns, including an increased risk of heart failure, gastrointestinal bleeding, and bone fractures.[6][9] |
| Muraglitazar | Type 2 Diabetes | Showed improvements in glycemic control and lipid profiles.[10] | Development was discontinued due to an increased risk of major adverse cardiovascular events, including myocardial infarction, stroke, and heart failure, compared to placebo or pioglitazone.[11][12] |
| Tesaglitazar | Type 2 Diabetes | Improved glycemic control and lipid parameters in patients with type 2 diabetes.[13] | Development was terminated due to adverse effects, including renal toxicity and concerns about cardiovascular safety.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section details the methodologies for key experiments commonly used in the evaluation of PPARγ agonists.
PPARγ Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound to the PPARγ ligand-binding domain (LBD).
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled PPARγ ligand (probe) for binding to the PPARγ LBD. The displacement of the fluorescent probe results in a decrease in fluorescence, which is proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human PPARγ LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of a known high-affinity ligand)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Test compounds and a known PPARγ agonist as a positive control (e.g., Rosiglitazone)
-
384-well black microplates
-
Multi-well spectrofluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In the microplate wells, add the PPARγ LBD, the fluorescent probe, and either the test compound, positive control, or vehicle (for control wells).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Calculate the percentage of inhibition of probe binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based PPARγ Transactivation Assay
Objective: To measure the functional activity (EC50 and maximal efficacy) of a test compound as a PPARγ agonist in a cellular context.
Principle: This assay utilizes a reporter gene system in a suitable cell line (e.g., HEK293 or CHO cells). The cells are co-transfected with an expression vector for a chimeric receptor containing the PPARγ LBD fused to a heterologous DNA-binding domain (e.g., GAL4) and a reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase). Activation of the PPARγ LBD by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
Expression plasmid for PPARγ LBD-GAL4 fusion protein
-
Reporter plasmid with UAS-luciferase construct
-
Transfection reagent
-
Test compounds and a known PPARγ agonist as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ LBD-GAL4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
After a recovery period, treat the transfected cells with serial dilutions of the test compounds or the positive control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
In Vivo Efficacy Assessment in a Diabetic Animal Model (db/db mice)
Objective: To evaluate the in vivo efficacy of a PPARγ agonist in improving glycemic control and lipid parameters in a genetically diabetic mouse model.
Principle: The db/db mouse is a widely used model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance. The administration of a PPARγ agonist is expected to improve these metabolic parameters.
Materials:
-
Male db/db mice (e.g., 8-10 weeks old)
-
Test compound and vehicle control
-
Blood glucose meter and strips
-
ELISA kits for insulin and lipid profile analysis (triglycerides, total cholesterol, HDL, LDL)
-
Oral gavage needles
Procedure:
-
Acclimatize the db/db mice for at least one week.
-
Randomly assign the mice to treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compound or vehicle daily by oral gavage for a specified duration (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose levels at baseline and at regular intervals throughout the study.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess glucose disposal.
-
Collect terminal blood samples for the measurement of plasma insulin and lipid profiles.
-
Analyze the data to compare the effects of the test compound with the vehicle control on the measured metabolic parameters.
Conclusion
The journey of this compound and other investigational PPARγ agonists like Aleglitazar, Muraglitazar, and Tesaglitazar highlights both the therapeutic potential and the challenges associated with targeting the PPARγ receptor. While these compounds demonstrated promising efficacy in modulating glucose and lipid metabolism in preclinical and early clinical studies, their development was ultimately halted due to significant safety concerns, primarily related to fluid retention and cardiovascular adverse events.[6]
This comparative guide underscores the importance of a thorough evaluation of both efficacy and safety in the drug development process. The detailed experimental protocols provided herein offer a framework for the systematic assessment of future PPARγ agonists. The ultimate goal remains the development of selective PPARγ modulators that can retain the beneficial metabolic effects while minimizing the adverse outcomes associated with full agonism. The lessons learned from this compound and its contemporaries continue to guide the quest for safer and more effective therapies for type 2 diabetes and other metabolic diseases.
References
- 1. PPARγ agonist-induced fluid retention depends on αENaC expression in connecting tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARγ agonists induce adipocyte differentiation by modulating the expression of Lipin-1, which acts as a PPARγ phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound lacks antifibrotic activity in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, Aleglitazar, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muraglitazar [medbox.iiab.me]
- 11. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tesaglitazar: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of tesaglitazar, a dual PPAR alpha/gamma agonist, on glucose and lipid abnormalities in patients with type 2 diabetes: a 12-week dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Farglitazar
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Farglitazar, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist used in research settings. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended, with one pair under the gown cuff and the other over. Gloves should be changed immediately if contaminated or damaged. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations where splashing is a significant risk. |
| Body Protection | A disposable, long-sleeved laboratory coat or gown made of a low-permeability fabric. Ensure cuffs are tucked into the outer pair of gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound to prevent inhalation of aerosolized particles. Work should be conducted in a certified chemical fume hood or a biological safety cabinet to further minimize inhalation risk. |
Operational Plan: Safe Handling and Preparation of this compound Solutions
1. Engineering Controls:
-
All work with solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to protect both the user and the experiment.
2. Preparation of Stock Solutions:
-
Before handling, carefully read the supplier's information for solubility characteristics.
-
Weigh the powdered this compound on a tared, disposable weigh boat inside a chemical fume hood.
-
Slowly add the appropriate solvent (e.g., DMSO) to the powder to avoid generating dust.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
3. Cell Culture Applications:
-
When treating cells with this compound, perform dilutions of the stock solution inside a biological safety cabinet to maintain sterility.
-
Use appropriate barrier pipette tips to prevent cross-contamination.
-
Carefully add the diluted this compound to your cell culture medium.
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide details of the spilled substance, quantity, and location.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including empty vials, used gloves, disposable lab coats, pipette tips, and cell culture media, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocol: General Procedure for In Vitro Cell Treatment
This protocol provides a general framework for treating adherent cells with this compound. Specific concentrations and incubation times should be optimized for your particular cell line and experimental goals.
-
Cell Plating: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution:
-
In a sterile microcentrifuge tube, dilute the this compound stock solution (e.g., 10 mM in DMSO) to the desired final concentration in pre-warmed, fresh cell culture medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Return the cells to the incubator for the specified treatment period.
-
-
Downstream Analysis: After the incubation period, proceed with your intended analysis (e.g., cell lysis for western blotting, RNA extraction for qPCR, or cell-based assays).
Visualizing Key Processes
To further aid in understanding the operational workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Simplified PPARγ signaling pathway activated by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
